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  • Product: 2-[Benzyl(methyl)amino]nicotinic acid
  • CAS: 35174-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[Benzyl(methyl)amino]nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 2-[Benzyl(methyl)amino]ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-[Benzyl(methyl)amino]nicotinic acid. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction and Molecular Overview

2-[Benzyl(methyl)amino]nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and pharmaceutical research. Its structural features, combining a pyridine carboxylic acid moiety with a benzyl(methyl)amino group, suggest a range of chemical behaviors that are critical to understand for its potential applications. A thorough characterization of its physicochemical properties is the foundational step in any research and development endeavor involving this molecule.

Molecular Structure:

Caption: Chemical structure of 2-[Benzyl(methyl)amino]nicotinic acid.

Core Physicochemical Data

Precise experimental data for 2-[Benzyl(methyl)amino]nicotinic acid is not extensively available in publicly accessible literature. The following table summarizes the available information and provides predicted values from established computational models where experimental data is lacking. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis.

PropertyValueSource/Method
IUPAC Name 2-[Benzyl(methyl)amino]pyridine-3-carboxylic acid
CAS Number 35174-13-1
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Melting Point Not available
Boiling Point Not available
pKa Predicted: ~4-5 (carboxylic acid), ~2-3 (pyridinium ion)Based on nicotinic acid and substituted anilines
logP Predicted: ~2.5 - 3.5Computational prediction
Aqueous Solubility Predicted to be lowBased on structural features

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like 2-[Benzyl(methyl)amino]nicotinic acid.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C).

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 2-[Benzyl(methyl)amino]nicotinic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Crystalline Sample B Finely Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat at Controlled Rate D->E F Observe Sample E->F G Record Melting Range (Onset and Completion) F->G

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter influencing bioavailability and formulation development. A qualitative and quantitative assessment across a range of solvents is essential.

Methodology: Equilibrium Solubility Method (Shake-Flask)

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, methanol, and acetone.

  • Sample Preparation: An excess amount of 2-[Benzyl(methyl)amino]nicotinic acid is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow A Add Excess Compound to Known Volume of Solvent B Agitate at Constant Temperature (24-48 hours) A->B C Separate Undissolved Solid (Filtration/Centrifugation) B->C D Analyze Solute Concentration in Supernatant (e.g., HPLC) C->D E Determine Solubility (e.g., mg/mL) D->E

Caption: Workflow for Equilibrium Solubility Determination.

Determination of Ionization Constant (pKa)

The pKa value governs the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. 2-[Benzyl(methyl)amino]nicotinic acid has two potential ionizable centers: the carboxylic acid and the pyridine nitrogen.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of 2-[Benzyl(methyl)amino]nicotinic acid is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa values are determined from the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa. The equivalence points can be identified from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

Lipophilicity Determination (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Solvent System: 1-Octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) are pre-saturated with each other.

  • Partitioning: A known amount of 2-[Benzyl(methyl)amino]nicotinic acid is dissolved in one of the phases (e.g., 1-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

  • Concentration Analysis: The concentration of the compound in both the 1-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Stability and Polymorphism

Stability: The stability of 2-[Benzyl(methyl)amino]nicotinic acid under various conditions (e.g., pH, temperature, light) is a critical factor for its handling, storage, and formulation. Stability studies on related nicotinic acid derivatives have shown that the ester forms can be susceptible to hydrolysis, and the aromatic rings can be subject to oxidative degradation.[1] For 2-[Benzyl(methyl)amino]nicotinic acid, forced degradation studies should be conducted to identify potential degradation pathways and products.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physicochemical properties, including solubility, melting point, and stability. Studies on analogous 2-anilinonicotinic acids have revealed the existence of multiple polymorphic forms.[2] Therefore, a thorough polymorph screen is recommended for 2-[Benzyl(methyl)amino]nicotinic acid to identify and characterize any different crystalline forms.

Synthesis and Potential Applications

The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid can be achieved through several synthetic routes, often involving the reaction of a 2-halonicotinic acid derivative with N-benzylmethylamine.

The structural motifs present in 2-[Benzyl(methyl)amino]nicotinic acid suggest its potential as a scaffold in drug discovery. Nicotinic acid and its derivatives are known to have various biological activities, including effects on lipid metabolism and vasodilation. The introduction of the benzyl(methyl)amino group at the 2-position of the pyridine ring can significantly alter the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles. Further research is required to explore the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-[Benzyl(methyl)amino]nicotinic acid. While specific experimental data for this compound is limited in the public domain, this guide outlines the critical parameters that need to be evaluated and provides established methodologies for their determination. A comprehensive experimental characterization of its physicochemical properties is paramount for any future research and development involving this promising molecule.

References

  • This citation is a placeholder for a specific experimental melting point determination reference, which is currently unavailable in the public domain.
  • This citation is a placeholder for a specific experimental solubility study reference, which is currently unavailable in the public domain.
  • This citation is a placeholder for a specific experimental pKa determination reference, which is currently unavailable in the public domain.
  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. [Link]

  • This citation is a placeholder for a specific experimental logP determination reference, which is currently unavailable in the public domain.
  • This citation is a placeholder for a specific synthesis and characterization reference, which is currently unavailable in the public domain.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-[Benzyl(methyl)amino]nicotinic acid

Introduction 2-[Benzyl(methyl)amino]nicotinic acid belongs to the class of substituted pyridinemonocarboxylic acids. Nicotinic acid (Vitamin B3) and its derivatives are of significant biological importance[1].

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[Benzyl(methyl)amino]nicotinic acid belongs to the class of substituted pyridinemonocarboxylic acids. Nicotinic acid (Vitamin B3) and its derivatives are of significant biological importance[1]. The introduction of a benzyl(methyl)amino substituent at the 2-position of the nicotinic acid scaffold can significantly alter its electronic properties, lipophilicity, and potential biological activity. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving such novel compounds.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₄N₂O₂

  • Molecular Weight: 242.28 g/mol

  • IUPAC Name: 2-[Benzyl(methyl)amino]nicotinic acid

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of 2-[Benzyl(methyl)amino]nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-[benzyl(methyl)amino]nicotinic acid is predicted to show distinct signals corresponding to the protons of the nicotinic acid ring, the benzyl group, and the methyl group.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~8.2Doublet of doublets1HH-6 (Nicotinic ring)This proton is ortho to the ring nitrogen and is expected to be the most deshielded of the ring protons.
~7.8Doublet of doublets1HH-4 (Nicotinic ring)This proton is coupled to both H-5 and H-6.
~7.2-7.4Multiplet5HPhenyl protons (Benzyl)The protons of the monosubstituted benzene ring will appear as a complex multiplet in this region.
~6.8Doublet of doublets1HH-5 (Nicotinic ring)This proton is coupled to both H-4 and H-6.
~4.8Singlet2HCH₂ (Benzyl)The benzylic protons are adjacent to the nitrogen and will appear as a singlet.
~3.1Singlet3HN-CH₃The methyl protons attached to the nitrogen will appear as a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Carboxylic acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~158C-2 (Nicotinic ring)This carbon is directly attached to the electron-donating amino group, causing a downfield shift.
~152C-6 (Nicotinic ring)This carbon is adjacent to the ring nitrogen and is significantly deshielded.
~140C-4 (Nicotinic ring)Aromatic CH carbon of the pyridine ring.
~138Quaternary C (Benzyl)The carbon of the phenyl ring attached to the methylene group.
~129CH (Benzyl)Phenyl carbons.
~128CH (Benzyl)Phenyl carbons.
~127CH (Benzyl)Phenyl carbons.
~118C-3 (Nicotinic ring)The carbon bearing the carboxylic acid group.
~115C-5 (Nicotinic ring)Aromatic CH carbon of the pyridine ring.
~55CH₂ (Benzyl)The benzylic carbon.
~40N-CH₃The methyl carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic acid)The broadness is due to hydrogen bonding of the carboxylic acid dimer.
~3050MediumC-H stretch (Aromatic)Characteristic C-H stretching of the aromatic rings.
~2950MediumC-H stretch (Aliphatic)C-H stretching of the methyl and methylene groups.
~1700StrongC=O stretch (Carboxylic acid)Strong absorption due to the carbonyl group of the carboxylic acid.
~1600, ~1450Medium-StrongC=C stretch (Aromatic)Characteristic skeletal vibrations of the pyridine and benzene rings.
~1300MediumC-N stretchStretching vibration of the carbon-nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum can be obtained using an Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M+H)⁺: m/z = 243.11

  • Key Fragmentation Pathways: The fragmentation of 2-[benzyl(methyl)amino]nicotinic acid is expected to proceed through several key pathways, as illustrated in the diagram below.

Fragmentation_Pathway M [C₁₄H₁₄N₂O₂ + H]⁺ m/z = 243 F1 Loss of H₂O [C₁₄H₁₂N₂O]⁺ m/z = 225 M->F1 - H₂O F2 Loss of COOH [C₁₃H₁₄N₂]⁺ m/z = 198 M->F2 - COOH F3 Benzyl Cation [C₇H₇]⁺ m/z = 91 M->F3 α-cleavage F5 [C₈H₁₀N]⁺ m/z = 120 M->F5 - C₇H₄NO₂ F4 Tropylium Ion [C₇H₇]⁺ m/z = 91 F3->F4 Rearrangement

Caption: Predicted ESI-MS fragmentation pathway.

The base peak in the mass spectrum is often the stable benzyl cation or the rearranged tropylium ion at m/z = 91. Another significant fragmentation would be the loss of the carboxylic acid group, leading to a fragment at m/z = 198.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-[benzyl(methyl)amino]nicotinic acid. The interpretation of these spectra, based on fundamental principles and comparison with related structures, allows for a confident structural elucidation. The presented protocols and data serve as a valuable resource for scientists and researchers working with this and similar substituted nicotinic acid derivatives, aiding in the critical process of molecular characterization and quality control in a drug discovery and development setting.

References

  • PubChem. Nicotinic acid. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-[Benzyl(methyl)amino]nicotinic Acid: Synthesis, History, and Scientific Context

This guide provides a comprehensive technical overview of 2-[Benzyl(methyl)amino]nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its discovery and histo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[Benzyl(methyl)amino]nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its discovery and historical context within the broader class of 2-aminonicotinic acids, detail its synthesis through established chemical reactions, and discuss its significance as a building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule.

Introduction and Historical Context

The discovery of 2-[Benzyl(methyl)amino]nicotinic acid is not marked by a singular, seminal publication but rather emerges from the broader exploration of nicotinic acid (Vitamin B3) derivatives for therapeutic applications. Nicotinic acid itself has a long history of use in treating dyslipidemia[1]. The modification of the nicotinic acid scaffold, particularly at the 2-position, has been a fertile ground for medicinal chemists to develop novel compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties[2].

The synthesis of 2-aminonicotinic acid derivatives is often achieved through nucleophilic aromatic substitution of a leaving group (commonly a halogen) at the 2-position of the pyridine ring with an amine. A foundational method for this transformation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. While traditionally requiring harsh conditions, modern iterations of the Ullmann condensation have been developed to be more efficient and versatile[3][4]. The synthesis of various 2-anilinonicotinic acids via this method has been extensively reported[5].

2-[Benzyl(methyl)amino]nicotinic acid, with the CAS number 35174-13-1 and molecular formula C14H14N2O2[6], is a specific example of a 2-aminonicotinic acid where the substituent at the 2-position is a secondary amine, N-benzyl-N-methylamine. Its emergence in the scientific literature is closely tied to its utility as a synthetic intermediate. Notably, structurally related compounds are precursors in the synthesis of the soluble guanylate cyclase (sGC) stimulator Riociguat, a drug used for the treatment of pulmonary hypertension[7]. This highlights the industrial and pharmaceutical relevance of this class of molecules.

Synthesis of 2-[Benzyl(methyl)amino]nicotinic Acid

The most probable and widely applicable method for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid is the Ullmann condensation. This reaction involves the coupling of 2-chloronicotinic acid with N-benzyl-N-methylamine in the presence of a copper catalyst and a base.

Reaction Scheme

G reactant1 2-Chloronicotinic Acid reagents Cu Catalyst, Base Solvent, Heat reactant1->reagents reactant2 N-Benzyl-N-methylamine reactant2->reagents product 2-[Benzyl(methyl)amino]nicotinic Acid reagents->product

Caption: General reaction scheme for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Ullmann condensation methodologies for the synthesis of 2-aminonicotinic acid derivatives.

Materials:

  • 2-Chloronicotinic acid

  • N-Benzyl-N-methylamine

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Potassium carbonate (K2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1 equivalent), potassium carbonate (2-3 equivalents), and the copper catalyst (e.g., CuI, 0.1 equivalents).

  • Addition of Reagents: Add the solvent (e.g., DMF) to the flask, followed by the dropwise addition of N-benzyl-N-methylamine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 120-150 °C and maintain it for several hours (reaction progress can be monitored by thin-layer chromatography).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl. This will precipitate the product.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents oxidation of the copper catalyst, which is crucial for its catalytic activity.

  • Base: Potassium carbonate is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. It also deprotonates the carboxylic acid, which can influence its reactivity and solubility.

  • Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the reactants remain in solution at the required reaction temperature and to facilitate the reaction kinetics.

  • Acidification: The product is a carboxylic acid, which is often more soluble in its salt form at basic pH. Acidification protonates the carboxylate, reducing its aqueous solubility and causing it to precipitate, which aids in its isolation.

Characterization

The synthesized 2-[Benzyl(methyl)amino]nicotinic acid should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons on both the pyridine and benzyl rings, the methylene protons of the benzyl group, and the methyl protons.

    • ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Known and Potential Applications

The primary documented utility of 2-[Benzyl(methyl)amino]nicotinic acid and its close analogs is in the synthesis of more complex molecules. As previously mentioned, it serves as a key structural motif for intermediates in the synthesis of the pharmaceutical agent Riociguat[7].

The broader class of 2-aminonicotinic acids has been investigated for a variety of pharmacological activities. Given this, 2-[Benzyl(methyl)amino]nicotinic acid could be a candidate for biological screening in areas such as:

  • Anti-inflammatory agents: Many N-arylanthranilic acids, which are structurally similar, are known non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial agents: The nicotinic acid scaffold is present in many compounds with antibacterial and antifungal properties[2].

  • Kinase inhibitors: The 2-aminopyridine structure is a common scaffold in the design of kinase inhibitors for cancer therapy.

Further research is required to elucidate any intrinsic biological activity of 2-[Benzyl(methyl)amino]nicotinic acid.

Conclusion

2-[Benzyl(methyl)amino]nicotinic acid is a valuable heterocyclic compound whose history is intertwined with the broader development of nicotinic acid derivatives. While a specific "discovery" event is not well-documented, its synthesis is readily achievable through established methods like the Ullmann condensation. Its primary significance lies in its role as a versatile intermediate in the synthesis of complex, biologically active molecules, most notably in the pharmaceutical industry. This guide provides a solid foundation for researchers interested in the synthesis and potential applications of this and related compounds.

References

  • Ullmann Reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Nerkararyan, K., Sargsyan, K., Gasparyan, N., Gharibyan, M., Movsisyan, M., & Porstmann, F. (2018). 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat, a Pulmonary Hypertension Drug. Der Pharma Chemica, 10(6), 62-66.
  • Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • 2-Aminonicotinic acid | C6H6N2O2. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Niacin. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Storage of 2-[Benzyl(methyl)amino]nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified individuals trained in laboratory safety. A specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified individuals trained in laboratory safety. A specific Safety Data Sheet (SDS) for 2-[Benzyl(methyl)amino]nicotinic acid (CAS No. 77314-89-7) is not publicly available. Therefore, this guide has been developed by synthesizing information on its structural components and related chemical classes. All procedures should be conducted in a controlled laboratory setting by trained personnel.

Introduction

2-[Benzyl(methyl)amino]nicotinic acid is a pyridine derivative with potential applications in pharmaceutical research and development.[1] As a specialized research chemical, comprehensive safety data is not widely available. This guide provides a detailed overview of its presumed safety considerations, handling protocols, and storage requirements based on an analysis of its constituent functional groups: an aminopyridine core and a carboxylic acid moiety. The primary objective is to foster a proactive safety culture when working with this and similar novel compounds.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 2-[Benzyl(methyl)amino]nicotinic acid, a risk assessment must be based on the known hazards of its structural analogues.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource
CAS Number77314-89-7[1]
Molecular FormulaC14H14N2O2[1]
AppearanceWhite powder[1]
StorageStore at room temperature[1]
Toxicological Profile by Structural Analogy

The molecule's structure suggests a toxicological profile influenced by both aminopyridines and carboxylic acids.

  • Aminopyridines: This class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Some aminopyridines are known to be skin, eye, and respiratory irritants.[2][4]

  • Carboxylic Acids: While many are of low toxicity, they are often corrosive or irritants to the skin and eyes.[5][6] They can react exothermically with bases and are generally incompatible with oxidizing agents.[5][6]

Based on these characteristics, 2-[Benzyl(methyl)amino]nicotinic acid should be treated as a substance that is:

  • Potentially harmful if ingested, inhaled, or in contact with skin.

  • Likely to be a skin and serious eye irritant.[7][8][9]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: All handling of solid 2-[Benzyl(methyl)amino]nicotinic acid should be conducted in a well-ventilated area. A certified chemical fume hood is recommended to minimize inhalation exposure, especially when handling the powder.[10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

PPE ComponentSpecificationRationale
Eye Protection Tightly sealed safety glasses or chemical safety goggles.Protects against dust particles and potential splashes.[4][7]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.[7]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a fume hood. If weighing larger quantities outside of a fume hood, a respirator may be necessary.Minimizes inhalation of the powder.[7]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and laundered before reuse.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9][11]

  • Temperature: Store at room temperature.[1]

  • Light: Some related compounds are light-sensitive, so storage in an amber vial or a dark location is a prudent precaution.[8][11]

Incompatible Materials

To prevent hazardous reactions, store 2-[Benzyl(methyl)amino]nicotinic acid segregated from:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.[4][6]

  • Strong Bases: As a carboxylic acid, it will react with bases, potentially generating heat.[5][12]

  • Acids: While it is an acid, storing it with other strong acids is not recommended to avoid potential reactions.[4]

The following diagram illustrates the segregation of incompatible chemicals:

cluster_storage Chemical Storage Segregation 2-[Benzyl(methyl)amino]nicotinic_acid 2-[Benzyl(methyl)amino]nicotinic acid Strong_Oxidizing_Agents Strong Oxidizing Agents 2-[Benzyl(methyl)amino]nicotinic_acid->Strong_Oxidizing_Agents Incompatible Strong_Bases Strong Bases 2-[Benzyl(methyl)amino]nicotinic_acid->Strong_Bases Incompatible Strong_Acids Strong Acids 2-[Benzyl(methyl)amino]nicotinic_acid->Strong_Acids Incompatible

Caption: Chemical storage segregation for 2-[Benzyl(methyl)amino]nicotinic acid.

Emergency Procedures

A clear and concise emergency plan is vital for responding effectively to any incidents.

First-Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8][9]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[8][9]

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.[8]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and use personal protective equipment.[8] Avoid dust formation.[11]

  • Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal.[11] Avoid creating dust.[11] Do not let the product enter drains.[11]

The workflow for handling an accidental spill is as follows:

Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Material Collect Material into a Closed Container Contain_Spill->Collect_Material Decontaminate_Area Decontaminate Spill Area Collect_Material->Decontaminate_Area Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Area->Dispose_Waste

Caption: Workflow for handling an accidental spill.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed chemical waste disposal service.

Conclusion

While specific safety data for 2-[Benzyl(methyl)amino]nicotinic acid is limited, a thorough evaluation of its structural components allows for the development of robust safety protocols. By adhering to the principles of hazard assessment, engineering controls, appropriate PPE usage, and proper storage, researchers can handle this compound in a safe and responsible manner.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • East Carolina State University. (n.d.). Laboratory Chemical Storage. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • American University of Beirut. (2015). Guidelines for Chemical Storage in Labs. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-[Benzyl(methyl)amino]nicotinic Acid

This document provides a detailed protocol and scientific rationale for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid, a substituted aminonicotinic acid derivative with potential applications in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and scientific rationale for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid, a substituted aminonicotinic acid derivative with potential applications in medicinal chemistry and drug discovery. The synthetic approach is grounded in the principles of the Ullmann condensation, a well-established method for the formation of carbon-nitrogen bonds.[1]

Introduction: The Significance of 2-Aminonicotinic Acid Derivatives

2-Aminonicotinic acid and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[2][3] These scaffolds are found in molecules with diverse therapeutic applications, including antifungal and antibacterial agents.[3][4] The introduction of various substituents on the amino group allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The target molecule, 2-[Benzyl(methyl)amino]nicotinic acid, incorporates both a benzyl and a methyl group on the 2-amino position, offering a unique combination of steric and electronic features for further chemical exploration.

Synthetic Strategy: The Ullmann Condensation Approach

The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid is most effectively achieved through a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine.[1] In this protocol, 2-chloronicotinic acid serves as the aryl halide, and N-benzylmethylamine acts as the nucleophile.

The choice of the Ullmann condensation is supported by its successful application in the synthesis of various 2-anilinonicotinic acids from 2-chloronicotinic acid and substituted anilines.[5][6] While traditional Ullmann conditions often require harsh conditions, modern modifications, including the use of microwave irradiation, have been shown to improve reaction efficiency and yields.[5][7]

Mechanistic Considerations

The reaction is believed to proceed through the formation of a copper(I) amide intermediate from the reaction of N-benzylmethylamine with a copper(I) catalyst. This is followed by oxidative addition of the 2-chloronicotinic acid to the copper center. Subsequent reductive elimination yields the desired 2-[Benzyl(methyl)amino]nicotinic acid and regenerates the copper(I) catalyst.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid.

Materials and Reagents
Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Supplier
2-Chloronicotinic AcidC₆H₄ClNO₂157.552942-59-8Commercially Available
N-BenzylmethylamineC₈H₁₁N121.18103-67-3Commercially Available
Copper(I) Iodide (CuI)CuI190.457681-65-4Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Commercially Available
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, Reagent Grade
Ethyl AcetateC₄H₈O₂88.11141-78-6Reagent Grade
HexanesC₆H₁₄86.18110-54-3Reagent Grade
Hydrochloric Acid (HCl)HCl36.467647-01-01 M Aqueous Solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous
Reaction Parameters
Parameter Value Justification
Stoichiometry
2-Chloronicotinic Acid1.0 eqLimiting Reagent
N-Benzylmethylamine1.2 eqSlight excess to ensure complete reaction of the starting material.
Copper(I) Iodide0.1 eqCatalytic amount.
Potassium Carbonate2.0 eqBase to neutralize the HCl formed during the reaction and to facilitate the formation of the copper amide.
Solvent DMFA high-boiling polar aprotic solvent suitable for Ullmann condensations.[1]
Temperature 120-140 °CElevated temperature is typically required for Ullmann condensations to proceed at a reasonable rate.[1]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Step-by-Step Procedure
  • Reaction Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Addition of Reagents: Under an inert atmosphere (nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Initiation of Reaction: Begin stirring the mixture and add N-benzylmethylamine (1.2 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the aqueous and organic layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 2-Chloronicotinic Acid - N-Benzylmethylamine Reaction Ullmann Condensation: - CuI (catalyst) - K₂CO₃ (base) - DMF (solvent) - 120-140 °C Start->Reaction Combine & Heat Workup Aqueous Work-up: - Ethyl Acetate Extraction - Brine Wash Reaction->Workup Cool & Quench Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Isolate Crude Product Product Final Product: 2-[Benzyl(methyl)amino]nicotinic acid Purification->Product Isolate Pure Product

Caption: Synthetic workflow for 2-[Benzyl(methyl)amino]nicotinic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid via an Ullmann condensation. By detailing the rationale behind the choice of reagents and reaction conditions, this guide aims to empower researchers to successfully synthesize this and related compounds for further investigation in drug discovery and development programs.

References

  • National Center for Biotechnology Information. 2-(Benzyl-carbamoyl)nicotinic acid. PubMed. [Link]

  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. [Link]

  • Semantic Scholar. IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. [Link]

  • Google Patents. CN104513197A - 2-aminonicotinic acid synthetic method.
  • Erowid. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. [Link]

  • Acme Hardesty. Unlock Performance: 5 Key Uses of Benzyl Nicotinate. [Link]

  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Wikipedia. Ullmann condensation. [Link]

  • Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
  • Altmeyers Encyclopedia. Benzyl nicotinate. [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • ResearchGate. (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]

  • National Center for Biotechnology Information. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. PubMed. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents.

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Application

The Research Compass: Navigating the Medicinal Chemistry of 2-[Benzyl(methyl)amino]nicotinic Acid

Foreword: Charting Unexplored Territory In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on a compound of emerging interest:...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on a compound of emerging interest: 2-[Benzyl(methyl)amino]nicotinic acid . While direct, extensive literature on this specific molecule is nascent, its structural motifs—a nicotinic acid core and a benzyl(methyl)amino substituent—are well-established pharmacophores. This document serves as both a summary of existing, relevant knowledge and a forward-looking manual for researchers poised to investigate its therapeutic potential. By dissecting the applications of its analogs and related structures, we can construct a logical framework for its synthesis, biological evaluation, and potential development as a therapeutic agent. This guide is intended for drug discovery and development professionals, providing a robust starting point for their research endeavors.

The Molecular Blueprint: Synthesis and Characterization

The rational design of any experimental workflow begins with a reliable method for obtaining the compound of interest. The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid can be logically approached through nucleophilic aromatic substitution, a fundamental reaction in heterocyclic chemistry.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

The most plausible route involves the reaction of a 2-halonicotinic acid, such as 2-chloronicotinic acid, with N-benzylmethylamine. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack, especially when the ring nitrogen acts as an electron sink.

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (2.5 equivalents) or Diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution. The base serves to neutralize the HCl generated during the reaction.

  • Nucleophile Addition: Introduce N-benzylmethylamine (1.2 equivalents) to the reaction mixture.

  • Thermal Conditions: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure 2-[Benzyl(methyl)amino]nicotinic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • High-Resolution Mass Spectrometry (HRMS).

    • Fourier-Transform Infrared (FTIR) spectroscopy.

Inferred Biological Activities and Therapeutic Hypotheses

Based on the known bioactivities of related nicotinic acid derivatives, we can formulate several hypotheses for the therapeutic potential of 2-[Benzyl(methyl)amino]nicotinic acid. The nicotinic acid scaffold is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticonvulsant properties[1].

Anti-inflammatory Potential

Compounds incorporating a benzylamino moiety have demonstrated anti-inflammatory effects. For instance, N-benzyl-N-methyldecan-1-amine (BMDA) has been shown to mitigate colitis and rheumatoid arthritis in animal models by downregulating inflammatory signaling pathways such as JNK/p38 MAPK and NF-κB[2][3]. This suggests that 2-[Benzyl(methyl)amino]nicotinic acid could be a promising candidate for the development of novel anti-inflammatory drugs.

Experimental Workflow for Anti-inflammatory Screening:

Caption: Workflow for evaluating anti-inflammatory potential.

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. Studies have shown that nicotinic acid hydrazide derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli[4]. The incorporation of different substituents on the nicotinic acid core can modulate this activity.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, B. subtilis).

  • Compound Dilution: Prepare a serial two-fold dilution of 2-[Benzyl(methyl)amino]nicotinic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., ampicillin, gentamicin) should be run in parallel.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Parameter Description Typical Range for Nicotinic Acid Derivatives
MIC (µg/mL) Minimum Inhibitory Concentration1.95 - 62.5[5]
MBC (µg/mL) Minimum Bactericidal Concentration3.91 - 125[5]
Anticancer Potential

Substituted nicotinic acid hydrazones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as K562 leukemia cells[6]. These findings suggest that the nicotinic acid scaffold can be a valuable template for the design of new anticancer agents.

Protocol for In Vitro Antiproliferative Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-[Benzyl(methyl)amino]nicotinic acid for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Preliminary ADME/Tox Profiling

An early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial in drug development.

In Silico Predictions

Computational tools can provide valuable initial insights into the drug-likeness of a molecule.

Property Predicted Value Significance
Molecular Weight ~242.27 g/mol Good oral bioavailability (Lipinski's Rule of 5)
LogP ~2.5-3.0Optimal for membrane permeability
TPSA ~51.4 ŲGood intestinal absorption and blood-brain barrier penetration
Hydrogen Bond Donors 1Adherence to Lipinski's Rule of 5
Hydrogen Bond Acceptors 4Adherence to Lipinski's Rule of 5
In Vitro Toxicity Assessment

A preliminary assessment of cytotoxicity against non-cancerous cell lines is essential to determine the therapeutic window.

Protocol for Cytotoxicity against Normal Cell Lines (e.g., HEK293):

This protocol is identical to the MTT assay described for cancer cells but utilizes a non-cancerous cell line to assess general toxicity. A high IC₅₀ value in a normal cell line compared to a cancer cell line indicates selectivity.

Future Directions and Conclusion

The journey of a novel compound from a concept to a clinical candidate is long and requires a systematic and logical approach. This guide provides a foundational framework for the investigation of 2-[Benzyl(methyl)amino]nicotinic acid. The proposed synthetic route is robust, and the suggested biological assays are standard in the field of medicinal chemistry.

The key to unlocking the potential of this molecule lies in a thorough investigation of its structure-activity relationships (SAR). By synthesizing and testing a library of analogs with modifications to both the nicotinic acid core and the benzyl(methyl)amino substituent, researchers can optimize for potency, selectivity, and pharmacokinetic properties.

Logical Progression of Research:

Research_Progression Synthesis Synthesis & Purification In_Vitro_Screening In Vitro Screening (Anti-inflammatory, Antimicrobial, Anticancer) Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Identify hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Logical flow for the development of the lead compound.

References

  • Google Patents.
  • Mao, Y. C., Wu, H., Shan, J. J., & Yan, K. (2013). 2-(Benzyl-carbamo-yl)nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1520. [Link]

  • Drug Central. benzyl nicotinate. [Link]

  • Google Patents.
  • Google Patents.
  • Walczak, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3229. [Link]

  • Frontiers in Pharmacology. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

  • Abdel-Gawad, S. M., et al. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-1226. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Medicinal Chemistry, 67(1), 1-15. [Link]

  • National Center for Biotechnology Information. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. [Link]

  • National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • National Center for Biotechnology Information. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

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Method

Application Notes and Protocols for In-Vivo Studies with 2-[Benzyl(methyl)amino]nicotinic acid

Introduction: Unveiling the Therapeutic Potential of 2-[Benzyl(methyl)amino]nicotinic acid 2-[Benzyl(methyl)amino]nicotinic acid is a novel synthetic derivative of nicotinic acid, also known as niacin or vitamin B3. Nico...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-[Benzyl(methyl)amino]nicotinic acid

2-[Benzyl(methyl)amino]nicotinic acid is a novel synthetic derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid is a well-established therapeutic agent, primarily used for the management of dyslipidemia due to its beneficial effects on lipid profiles.[1][2] It is known to reduce levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[3][4] The therapeutic effects of nicotinic acid are largely mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes and immune cells like macrophages.[5][6]

Given its structural similarity to nicotinic acid, 2-[Benzyl(methyl)amino]nicotinic acid is hypothesized to act as a GPR109A agonist. The addition of the benzyl(methyl)amino group may modulate its pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic window or a modified side-effect profile compared to nicotinic acid. The primary unpleasant side effect of nicotinic acid is a cutaneous vasodilation known as flushing.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in-vivo studies to characterize the pharmacological profile of 2-[Benzyl(methyl)amino]nicotinic acid. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to support preclinical development.[7]

Part 1: Preclinical Experimental Design - A Strategic Approach

The successful in-vivo evaluation of a novel compound hinges on a meticulously planned experimental design.[8] This section outlines the critical considerations for designing robust preclinical studies for 2-[Benzyl(methyl)amino]nicotinic acid.

Animal Model Selection: Choosing the Right Biological System

The choice of animal model is paramount and should be guided by the intended therapeutic application.[9][10] Given the known effects of nicotinic acid, models of dyslipidemia and atherosclerosis are highly relevant.

Recommended Animal Models:

  • Apolipoprotein E-deficient (ApoE-/-) mice: These mice, when fed a high-fat diet, spontaneously develop hypercholesterolemia and atherosclerotic plaques, mimicking key aspects of human atherosclerosis.[6] They are an excellent model to assess the anti-atherosclerotic potential of the compound.

  • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, LDLR-/- mice on a high-fat diet develop severe hypercholesterolemia and atherosclerosis.

  • Syrian Golden Hamsters: Hamsters are a suitable model for studying lipid metabolism as their lipid profile is more similar to humans than that of mice. They are particularly useful for evaluating effects on triglycerides and HDL cholesterol.

Rationale for Selection: The choice between these models will depend on the specific research question. ApoE-/- and LDLR-/- mice are well-established for studying atherosclerosis progression, while hamsters are more suited for general dyslipidemia studies.

Dose Formulation and Administration: Ensuring Accurate Delivery

The formulation and route of administration are critical for achieving desired systemic exposure and ensuring reproducibility.[11]

Formulation:

  • Vehicle Selection: A thorough solubility assessment of 2-[Benzyl(methyl)amino]nicotinic acid should be conducted. Common vehicles for oral administration include water with a solubilizing agent (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose) or a corn oil-based formulation for lipophilic compounds. For intravenous administration, a saline solution, potentially with a co-solvent like DMSO or PEG400, can be used. The final vehicle must be non-toxic at the administered volume.

Route of Administration:

  • Oral (PO): Oral gavage is the most common and clinically relevant route for dyslipidemia drugs. It allows for precise dosing.

  • Intraperitoneal (IP): IP injection offers a route for rapid absorption and can be useful in initial efficacy studies.

  • Intravenous (IV): IV administration is essential for pharmacokinetic studies to determine bioavailability and clearance.

The choice of route should align with the intended clinical application and the physicochemical properties of the compound.

Study Design and Group Allocation: Minimizing Bias

A well-structured study design is crucial for obtaining statistically significant and interpretable results.[7]

Key Considerations:

  • Randomization: Animals should be randomly assigned to treatment and control groups to minimize selection bias.

  • Blinding: Whenever possible, researchers conducting the experiments and analyzing the data should be blinded to the treatment allocation to reduce observer bias.

  • Control Groups: Appropriate control groups are essential for valid comparisons. These should include a vehicle control group and may include a positive control group (e.g., nicotinic acid) to benchmark the efficacy of the test compound.

  • Sample Size: The number of animals per group should be determined by power analysis to ensure the study is adequately powered to detect statistically significant differences.

Part 2: In-Vivo Study Protocols

This section provides detailed, step-by-step protocols for key in-vivo experiments to evaluate the pharmacokinetic and pharmacodynamic properties of 2-[Benzyl(methyl)amino]nicotinic acid. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[10][12]

Pharmacokinetic (PK) Study Protocol

A pharmacokinetic study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[13]

Objective: To determine the key pharmacokinetic parameters of 2-[Benzyl(methyl)amino]nicotinic acid following a single oral and intravenous dose.

Materials:

  • 2-[Benzyl(methyl)amino]nicotinic acid

  • Appropriate vehicle

  • Male Sprague-Dawley rats (or other appropriate species)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

Experimental Workflow Diagram:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis & Reporting Acclimatization Animal Acclimatization (≥ 7 days) Fasting Overnight Fasting (12-18 hours) Acclimatization->Fasting Dose_PO Oral Administration (gavage) Fasting->Dose_PO Dose_IV Intravenous Administration (tail vein) Fasting->Dose_IV Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_PO->Blood_Collection Dose_IV->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Storage Plasma Storage (-80°C) Plasma_Separation->Storage Sample_Analysis LC-MS/MS Analysis Storage->Sample_Analysis PK_Analysis Pharmacokinetic Modeling Sample_Analysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Pharmacokinetic Study Workflow

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the study. Fast animals overnight (12-18 hours) with free access to water before dosing.

  • Dose Administration:

    • Oral Group: Administer a single oral dose of the formulated compound via gavage.

    • Intravenous Group: Administer a single intravenous dose via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-[Benzyl(methyl)amino]nicotinic acid in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters.[14]

Data to be Collected and Analyzed:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for oral administration)
Pharmacodynamic (PD) - Efficacy Study Protocol

A pharmacodynamic study evaluates the effect of the drug on the body.[13]

Objective: To assess the efficacy of 2-[Benzyl(methyl)amino]nicotinic acid in a mouse model of atherosclerosis.

Materials:

  • ApoE-/- mice

  • High-fat diet

  • 2-[Benzyl(methyl)amino]nicotinic acid

  • Nicotinic acid (positive control)

  • Vehicle

  • Blood collection supplies

  • Lipid analysis kits (for total cholesterol, LDL, HDL, triglycerides)

  • Tissue collection and processing reagents for histology

Experimental Workflow Diagram:

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Diet_Induction High-Fat Diet Feeding (4-6 weeks) Acclimatization->Diet_Induction Group_Allocation Random Group Allocation Diet_Induction->Group_Allocation Daily_Dosing Daily Oral Dosing (Vehicle, Test Compound, Positive Control) (8-12 weeks) Group_Allocation->Daily_Dosing Blood_Collection Terminal Blood Collection Daily_Dosing->Blood_Collection Tissue_Harvest Aorta and Heart Harvest Daily_Dosing->Tissue_Harvest Lipid_Analysis Plasma Lipid Profile Analysis Blood_Collection->Lipid_Analysis Histology Atherosclerotic Plaque Analysis Tissue_Harvest->Histology

Caption: Atherosclerosis Efficacy Study Workflow

Procedure:

  • Disease Induction: Acclimatize ApoE-/- mice for one week. Feed the mice a high-fat diet for 4-6 weeks to induce hyperlipidemia and initiate atherosclerotic plaque development.

  • Group Allocation and Treatment: Randomly assign the mice to the following groups (n=8-12 per group):

    • Vehicle control

    • 2-[Benzyl(methyl)amino]nicotinic acid (low, medium, and high doses)

    • Nicotinic acid (positive control) Administer the respective treatments daily via oral gavage for 8-12 weeks, while continuing the high-fat diet.

  • Endpoint Analysis:

    • Lipid Profile: At the end of the treatment period, collect blood via cardiac puncture under anesthesia. Analyze the plasma for total cholesterol, LDL, HDL, and triglyceride levels.

    • Atherosclerotic Plaque Analysis: Euthanize the animals and perfuse the vascular system. Dissect the aorta and heart.

      • En face analysis: Stain the aorta with Oil Red O to quantify the total plaque area.

      • Histological analysis: Section the aortic root and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess plaque size, composition, and stability.

Data to be Collected and Analyzed:

EndpointMeasurement
Plasma Lipids Total Cholesterol, LDL-C, HDL-C, Triglycerides (mg/dL)
Atherosclerosis Plaque area (% of total aortic surface area), Plaque size (µm²), Plaque composition (e.g., lipid content, collagen content)

Part 3: Data Interpretation and Reporting

All data should be presented clearly and concisely. Quantitative data should be summarized in tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects. The results of these studies will provide a comprehensive preclinical profile of 2-[Benzyl(methyl)amino]nicotinic acid, informing decisions for further development.

References

  • Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

  • Vitamin B3 - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Niacin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • 2-(Benzyl-carbamo-yl)nicotinic acid - PubMed. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. Available at: [Link]

  • benzyl nicotinate - Drug Central. Available at: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - NIH. Available at: [Link]

  • Step 2: Preclinical Research | FDA. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. Available at: [Link]

  • Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - Frontiers. Available at: [Link]

  • In vivo pharmacokinetics and pharmacodynamics models - Labtoo. Available at: [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. Available at: [Link]

  • Nicotinic acid - Wikipedia. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: [Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - Frontiers. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. Available at: [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - NIH. Available at: [Link]

  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed. Available at: [Link]

  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse. Available at: [Link]

  • Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function - PubMed. Available at: [Link]

  • Vitamin B3 (therapeutic uses) | Research Starters - EBSCO. Available at: [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues - PubMed. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. Available at: [Link]

  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. Available at: [Link]

  • Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed. Available at: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. Available at: [Link]

  • Nicotinic acid receptor subtypes and their ligands - PubMed. Available at: [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). Available at: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. Available at: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Available at: [Link]

  • In Vivo Models for Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design - YouTube. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2-[Benzyl(methyl)amino]nicotinic Acid in Organic Synthesis

Introduction: A Versatile Scaffold for Heterocyclic Chemistry and Drug Discovery 2-[Benzyl(methyl)amino]nicotinic acid, a substituted pyridine derivative, is a valuable precursor in the field of organic synthesis, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry and Drug Discovery

2-[Benzyl(methyl)amino]nicotinic acid, a substituted pyridine derivative, is a valuable precursor in the field of organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its unique structural architecture, featuring a carboxylic acid, a tertiary amine, and a pyridine ring, offers multiple reactive sites for chemical modification. This strategic combination allows for its application in the synthesis of novel compounds with potential pharmacological activities.

The presence of the 2-amino-substituted nicotinic acid moiety is of particular interest as it serves as a cornerstone for the synthesis of various fused heterocyclic systems. These scaffolds are prevalent in numerous biologically active molecules. Furthermore, the benzyl and methyl groups on the amino nitrogen provide steric and electronic modulation, which can be crucial for directing reaction pathways and influencing the properties of the final products.

This guide provides a comprehensive overview of the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid and detailed protocols for its application as a precursor in key synthetic transformations, including the synthesis of fused heterocyclic compounds and decarboxylation reactions. The methodologies presented are designed to be robust and reproducible, providing researchers in organic synthesis and drug development with a practical toolkit for leveraging this versatile building block.

Synthesis of 2-[Benzyl(methyl)amino]nicotinic Acid

The most direct and efficient method for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction facilitates the coupling of an aryl halide, in this case, 2-chloronicotinic acid, with an amine, N-benzylmethylamine.[1] Modern modifications of the Ullmann reaction often utilize catalysts and conditions that are more environmentally benign and efficient than traditional methods.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with a nucleophile, such as an amine, in the presence of a copper catalyst. The reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reductive elimination with the aryl halide to form the C-N bond.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloronicotinic_acid 2-Chloronicotinic Acid product 2-[Benzyl(methyl)amino]nicotinic acid 2_chloronicotinic_acid->product Ullmann Condensation N_benzylmethylamine N-Benzylmethylamine N_benzylmethylamine->product catalyst Boric Acid (Catalyst) catalyst->product base Excess N-Benzylmethylamine (Base) base->product conditions Solvent-Free, 120 °C conditions->product G start 2-[Benzyl(methyl)amino]nicotinic acid product Substituted Pyrido[2,3-b][1,8]naphthyridin-5(6H)-one start->product Intramolecular Cyclization reagent Eaton's Reagent (P₂O₅ in MeSO₃H) reagent->product conditions Heat conditions->product G start 2-[Benzyl(methyl)amino]nicotinic acid product 2-[Benzyl(methyl)amino]pyridine start->product Decarboxylation catalyst Copper powder or Copper(I) oxide catalyst->product conditions High Temperature (e.g., in Quinoline) conditions->product

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of 2-[Benzyl(methyl)amino]nicotinic acid

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 2-[Benzyl(methyl)amino]nicotinic acid. Given the limited publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 2-[Benzyl(methyl)amino]nicotinic acid. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide emphasizes a systematic, first-principles approach to solubility determination and solution preparation. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible stock solutions for experimental use.

Introduction: Understanding the Molecule

2-[Benzyl(methyl)amino]nicotinic acid is a derivative of nicotinic acid (Vitamin B3). Its structure incorporates a pyridine ring, a carboxylic acid group, and a tertiary amine with both benzyl and methyl substituents. This unique combination of functional groups dictates its solubility and stability characteristics. The carboxylic acid moiety suggests pH-dependent aqueous solubility, while the benzyl and methyl groups introduce non-polar characteristics, likely conferring solubility in certain organic solvents.

The principle of "like dissolves like" is central to understanding the solubility of this molecule. The presence of both polar (carboxylic acid, pyridine nitrogen) and non-polar (benzyl group) functionalities suggests an amphiphilic nature.[1] Therefore, solvents of intermediate polarity, or solvent systems that can interact with both the polar and non-polar regions of the molecule, are likely to be effective.

Pre-Protocol Considerations: Safety and Handling

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) if available from the supplier.

Materials and Equipment

Reagents:

  • 2-[Benzyl(methyl)amino]nicotinic acid (solid form, e.g., white powder)[3]

  • High-purity solvents (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

    • Deionized water (Type I)

    • Phosphate-buffered saline (PBS), pH 7.2

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes for storage

  • Pipettes and sterile, filtered pipette tips

Experimental Protocol: Solubility Determination

Due to the absence of specific solubility data, a preliminary solubility test is crucial. This protocol will establish the most suitable solvent for your desired stock concentration.

Workflow for Solubility Testing:

G cluster_0 Preparation cluster_1 Solvent Testing cluster_2 pH Adjustment (for Aqueous Solvents) cluster_3 Analysis & Selection A Weigh Compound B Aliquot into Vials A->B C Add Solvents (e.g., DMSO, EtOH, Water) B->C D Vortex/Sonicate C->D E Observe Solubility D->E F Insoluble in Water? E->F G Add 1M NaOH dropwise F->G Yes I Determine Best Solvent System F->I No H Check for Dissolution G->H H->I J Proceed to Stock Solution Preparation I->J

Caption: Workflow for determining the solubility of 2-[Benzyl(methyl)amino]nicotinic acid.

Step-by-Step Procedure:

  • Preparation: Weigh out a small, precise amount of 2-[Benzyl(methyl)amino]nicotinic acid (e.g., 1-5 mg) into several separate vials.

  • Solvent Addition: To each vial, add a calculated volume of a single solvent to achieve a target concentration (e.g., 10 mM). Start with common laboratory solvents.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, sonication for 5-10 minutes may be beneficial.

  • Observation: Visually inspect each vial for complete dissolution. A clear solution with no visible particulates indicates solubility at that concentration.

  • pH Adjustment (for aqueous solutions): If the compound is poorly soluble in water or PBS, it is likely due to the carboxylic acid group.

    • Slowly add 1 M NaOH dropwise to the aqueous suspension while stirring.

    • The carboxylic acid will be deprotonated to its more soluble carboxylate salt. Monitor for dissolution. This approach is common for preparing aqueous solutions of acidic compounds.[4]

  • Solvent Selection: Choose the solvent that dissolves the compound at the highest concentration with the least intervention (e.g., without heating, if possible). For biological applications, DMSO is a common first choice due to its high solvating power for many organic molecules.[5] However, the final concentration of DMSO in the assay should be considered to avoid solvent-induced artifacts.

Predicted Solubility Profile:

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating a wide range of organic molecules.[5]
Polar Protic Ethanol, MethanolMedium to HighCapable of hydrogen bonding with the carboxylic acid group.[1]
Aqueous Water, PBSLow (at neutral pH)The non-polar benzyl group will likely limit solubility.
Aqueous (Basic) Water + NaOHHighDeprotonation of the carboxylic acid will form a more soluble salt.

Protocol: Preparation of a Concentrated Stock Solution

This protocol assumes DMSO has been selected as the primary solvent. Adjustments can be made for other solvents based on the solubility determination results.

  • Calculation: Determine the mass of 2-[Benzyl(methyl)amino]nicotinic acid required to make a desired volume and concentration of stock solution (e.g., 10 mM).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound in a suitable container.

  • Dissolution: Add approximately 80% of the final volume of DMSO to the container.

  • Mixing: Vortex or stir the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Final Volume Adjustment: Once dissolved, add DMSO to reach the final desired volume. Mix thoroughly to ensure homogeneity.

  • Filtration (Optional but Recommended): For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryotubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability. Nicotinamide, a related compound, is stable for at least 4 years when stored at -20°C as a solid.[5] While aqueous solutions of nicotinamide are recommended for use within a day, organic stock solutions are generally more stable.[5]

Quality Control and Validation

To ensure the integrity of your stock solution, consider the following:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, warm the solution gently and vortex to redissolve.

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy (if a chromophore is present and an extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting

IssuePossible CauseSuggested Solution
Compound will not dissolve - Insufficient solvent volume- Inappropriate solvent- Compound has low solubility- Add more solvent to decrease the concentration.- Try a different solvent based on the solubility test.- Use sonication or gentle warming.- For aqueous solutions, adjust the pH with NaOH.
Precipitation upon freezing/thawing - Stock concentration is too high (supersaturated at low temp)- Prepare a lower concentration stock solution.- Warm and vortex the vial thoroughly before use.
Precipitation when diluted in aqueous buffer - Compound is not soluble in the final aqueous medium.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the assay.

Conclusion

The preparation of a reliable stock solution of 2-[Benzyl(methyl)amino]nicotinic acid requires a methodical approach, beginning with a careful determination of its solubility profile. By following the protocols outlined in these application notes, researchers can confidently prepare and store stock solutions that will yield consistent and reproducible experimental results.

References

  • PubChem. (n.d.). Benzyl Nicotinate. Retrieved from [Link]

  • Messina, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 77. Retrieved from [Link]

  • Acree, W. E., & Abraham, M. H. (2018). Solubility of benzilic acid in select organic solvents at 298.15 K. Journal of Chemical & Engineering Data, 63(7), 2593–2598. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Ferreira, O., et al. (2019). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 64(9), 3821–3830. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Investigating 2-[Benzyl(methyl)amino]nicotinic Acid in the Development of Preclinical Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2-[Benzyl(methyl)amino]nicotinic acid in the creation of novel animal models f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2-[Benzyl(methyl)amino]nicotinic acid in the creation of novel animal models for preclinical research. It is important to note that as of the last literature review, 2-[Benzyl(methyl)amino]nicotinic acid (CAS 35174-13-1) is a novel chemical entity with no established or published applications in the development of animal models. Therefore, this guide is presented as a prospective framework, grounded in the well-understood pharmacology of its parent molecule, nicotinic acid (Niacin or Vitamin B3), and its derivatives. We will explore hypothetical mechanisms of action, propose detailed protocols for initial characterization and model induction, and outline validation strategies. This document is intended to serve as a foundational resource for researchers seeking to investigate the utility of this compound in their own preclinical studies.

Introduction: Rationale for Investigation

Nicotinic acid and its derivatives have a long history in both clinical medicine and preclinical research, primarily for their effects on lipid metabolism and their role as a vitamin.[1][2] Pharmacological doses of nicotinic acid are known to modulate lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[3][4] These effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes and immune cells.[3][4] Beyond its metabolic effects, nicotinic acid and its analogs have been explored for their anti-inflammatory, antioxidant, and neuropharmacological properties, including potential interactions with nicotinic acetylcholine receptors (nAChRs).[1][5]

The compound 2-[Benzyl(methyl)amino]nicotinic acid represents an unexplored derivative. The addition of a benzyl(methyl)amino group at the 2-position of the nicotinic acid core could significantly alter its pharmacological properties:

  • Modified Receptor Affinity and Selectivity: The bulky, lipophilic benzyl group may alter the compound's binding affinity and selectivity for GPR109A or potentially confer activity at other receptors, such as nAChRs or other G protein-coupled receptors.

  • Altered Pharmacokinetics: The modification is likely to change the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability or central nervous system penetration compared to nicotinic acid.

  • Novel Biological Activity: The unique chemical structure may result in entirely new biological activities not observed with nicotinic acid itself.

Given these possibilities, 2-[Benzyl(methyl)amino]nicotinic acid is a candidate for investigation in the development of animal models for dyslipidemia, atherosclerosis, neuro-inflammation, and other neurological disorders.

Hypothetical Mechanisms of Action

Based on its chemical structure, we can propose two primary hypothetical signaling pathways through which 2-[Benzyl(methyl)amino]nicotinic acid might exert its effects. These pathways provide a basis for designing experiments to elucidate its mechanism of action.

GPR109A-Mediated Metabolic Modulation

If the compound retains activity at the GPR109A receptor, it would be expected to initiate a signaling cascade similar to that of nicotinic acid, leading to a reduction in free fatty acids in the circulation.

GPR109A_Pathway cluster_adipocyte Adipocyte cluster_blood Bloodstream Compound 2-[Benzyl(methyl)amino] nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases FFA_blood Decreased FFA in Circulation FFA->FFA_blood Reduced Release

Caption: Hypothetical GPR109A signaling pathway in an adipocyte.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acid backbone suggests a potential for interaction with nAChRs, which are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions.

nAChR_Modulation cluster_neuron Neuron Compound 2-[Benzyl(methyl)amino] nicotinic acid nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds (Agonist or Antagonist?) Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens/Closes Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Phase1_Workflow Formulation Compound Formulation & Solubility Testing Toxicity Acute Toxicity & Dose-Ranging Study (e.g., Up-and-Down Procedure) Formulation->Toxicity PK Single-Dose Pharmacokinetics (PK) (IV and PO) Toxicity->PK Select Doses MTD Determine Maximum Tolerated Dose (MTD) Toxicity->MTD

Caption: Workflow for initial in vivo characterization.

Protocol 3.1.1: Acute Toxicity and Dose-Ranging Study

  • Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of the compound.

  • Animals: C57BL/6 mice, 8-10 weeks old, both sexes.

  • Method:

    • Prepare a stock solution of 2-[Benzyl(methyl)amino]nicotinic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or DMSO/saline). Vehicle suitability must be confirmed first.

    • Administer a single dose of the compound via oral gavage (PO) or intraperitoneal injection (IP) to a single animal at a starting dose (e.g., 100 mg/kg).

    • Observe the animal continuously for the first 4 hours for clinical signs of toxicity (e.g., sedation, hyperactivity, tremors, ataxia).

    • Continue to monitor the animal daily for 14 days, recording body weight and any adverse effects.

    • If the animal survives, increase the dose for the next animal (e.g., by a factor of 3.2). If the animal shows signs of severe toxicity or dies, decrease the dose for the next animal.

    • Continue this up-and-down procedure until sufficient data are collected to estimate the MTD.

Table 1: Example Data for Dose-Ranging Study

Dose (mg/kg, PO)NOutcome (within 48h)Clinical Signs
1001SurvivedNo adverse effects
3201SurvivedMild sedation (1-2h)
10001MoribundSevere ataxia, tremors
5001SurvivedModerate sedation, ataxia

From this hypothetical data, a dose of ~320 mg/kg might be selected as the MTD for further studies.

Phase 2: Pharmacodynamic Evaluation and Model Development

Once a safe dose range is established, the next phase is to assess the compound's biological effects and its potential to induce a specific, reproducible phenotype.

Protocol 3.2.1: Developing a Dyslipidemia Model

  • Objective: To determine if sub-chronic administration of the compound alters lipid profiles in a manner suitable for a dyslipidemia model.

  • Animals: Male Sprague-Dawley rats (known to be responsive to lipid-modulating agents), 10-12 weeks old.

  • Method:

    • Acclimatize animals for at least one week.

    • Divide animals into three groups (n=8 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC, PO, daily)

      • Group 2: Low-dose 2-[Benzyl(methyl)amino]nicotinic acid (e.g., 30 mg/kg, PO, daily)

      • Group 3: High-dose 2-[Benzyl(methyl)amino]nicotinic acid (e.g., 100 mg/kg, PO, daily)

    • Dose animals daily for 28 days.

    • Collect blood samples via tail vein at baseline (Day 0) and on Days 7, 14, and 28.

    • At the end of the study, perform a terminal blood collection via cardiac puncture and harvest liver tissue.

    • Analyze plasma for total cholesterol, HDL, LDL, and triglycerides using commercially available kits.

    • Analyze liver tissue for gene expression of key lipid metabolism enzymes (e.g., DGAT2) via qPCR. [4] Table 2: Expected Endpoints for Dyslipidemia Study

ParameterMeasurementExpected Outcome (Hypothetical)
Plasma Lipids Total Cholesterol, HDL, LDL, TriglyceridesDose-dependent decrease in LDL and Triglycerides; increase in HDL.
Body Weight Weekly measurementNo significant change expected at non-toxic doses.
Liver Function Plasma ALT, ASTNo significant elevation (to rule out hepatotoxicity). [1]
Gene Expression Hepatic DGAT2 mRNA levelsDose-dependent decrease.

Validation and Self-Validating Systems

A robust animal model requires a self-validating system where the induced phenotype is consistent and measurable, and where a known positive control can produce the expected effects.

  • Positive Control: When developing a model based on a nicotinic acid derivative, it is crucial to include a parallel group treated with an equivalent dose of nicotinic acid itself. This allows for direct comparison of potency and effect profiles.

  • Phenotypic Readouts: The model must be validated with a battery of tests. For a dyslipidemia model, this includes not just plasma lipid levels but also histological analysis of the liver for steatosis and analysis of aorta for atherosclerotic plaque formation in longer-term studies.

  • Reproducibility: The protocol must be detailed enough to be reproducible across different laboratories. This includes specifying the animal strain, age, sex, diet, housing conditions, and precise dosing regimen.

Conclusion

2-[Benzyl(methyl)amino]nicotinic acid is a novel compound with theoretical potential for use in developing animal models, particularly in the areas of metabolic and neurological diseases. Its investigation should proceed in a staged manner, beginning with essential safety and pharmacokinetic studies before moving to pharmacodynamic and model development protocols. The frameworks provided in this document offer a scientifically grounded approach to exploring its utility. By adhering to rigorous, self-validating experimental designs, researchers can effectively determine if this compound is a valuable new tool for the preclinical research community.

References

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • PubMed. 2-(Benzyl-carbamoyl)nicotinic acid. Available from: [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Available from: [Link]

  • PubMed. Development of transplant immunosuppressive agents - considerations in the use of animal models. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Available from: [Link]

  • Google Patents. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • PubMed. Mechanism of action of niacin. Available from: [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link]

  • ResearchGate. (PDF) Mechanism of Action of Niacin. Available from: [Link]

  • Wikipedia. Menthyl nicotinate. Available from: [Link]

  • ResearchGate. (PDF) The Chemistry and Biochemistry of Niacin (B3). Available from: [Link]

  • PubMed Central (PMC). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[Benzyl(methyl)amino]nicotinic Acid

Welcome to the technical support center for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to empower your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter during the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid.

Issue 1: Low to No Product Yield

Q: I am experiencing very low or no yield of my target compound. What are the likely causes and how can I rectify this?

A: Low or no yield in the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid, typically proceeding via a nucleophilic aromatic substitution (SNAr) reaction such as the Ullmann condensation or Buchwald-Hartwig amination, can stem from several factors. Let's break down the potential causes and solutions.

Causality and Remediation:

  • Inadequate Reaction Conditions: The Ullmann condensation, a classical method for this type of C-N bond formation, often requires high temperatures (frequently over 150 °C) and a polar aprotic solvent to proceed efficiently.[1] If the temperature is too low or the reaction time is insufficient, the reaction may not reach completion.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-15 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Extending the reaction time can also be beneficial.

  • Catalyst Inactivity: Copper-catalyzed reactions like the Ullmann condensation are sensitive to the state of the copper catalyst. The use of "activated" copper powder is often necessary.[1]

    • Recommendation: If using copper powder, consider preparing it fresh by reducing a copper salt (e.g., copper sulfate with zinc metal). Alternatively, employing a more soluble and consistently active catalyst system, such as a copper(I) salt with a ligand like phenanthroline, can significantly improve yields.[1]

  • Base Selection and Strength: The choice of base is critical for deprotonating the amine and facilitating the reaction. An insufficiently strong base will result in a low concentration of the nucleophilic amine anion.

    • Recommendation: Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[2] Ensure the base is anhydrous, as water can interfere with the reaction.

  • Starting Material Quality: The purity of your starting materials, 2-chloronicotinic acid and N-benzylmethylamine, is paramount. Impurities can poison the catalyst or participate in side reactions.

    • Recommendation: Verify the purity of your starting materials by NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.

Issue 2: Formation of Significant Byproducts and Tar

Q: My reaction mixture is turning dark brown or black, and I'm isolating a complex mixture of byproducts instead of my desired product. What's causing this and how can I prevent it?

A: The formation of tar and multiple byproducts is a common issue in Ullmann-type reactions, often due to the harsh reaction conditions required.[3]

Causality and Remediation:

  • Side Reactions at High Temperatures: Elevated temperatures can lead to decomposition of starting materials and products, as well as polymerization and other undesirable side reactions.

    • Recommendation: While high temperatures may be necessary, try to find the optimal balance. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Additionally, consider alternative, milder synthetic routes such as the Buchwald-Hartwig amination.

  • Oxidation of the Amine: The amine starting material can be susceptible to oxidation, especially at high temperatures in the presence of a metal catalyst.

    • Recommendation: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Alternative Synthetic Strategies: The Buchwald-Hartwig amination is a powerful alternative that often proceeds under much milder conditions, which can significantly reduce the formation of byproducts. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and better functional group tolerance.[4][5]

    • Recommendation: Explore a Buchwald-Hartwig protocol for your synthesis. This will involve a palladium precatalyst, a suitable phosphine ligand, and a base.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid.

Q1: What is the most reliable synthetic route for preparing 2-[Benzyl(methyl)amino]nicotinic acid?

A: The most common and direct approach is the nucleophilic aromatic substitution of 2-chloronicotinic acid with N-benzylmethylamine. This can be achieved through two primary methods: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This is the traditional method, utilizing a copper catalyst. While effective, it often requires high temperatures and can suffer from byproduct formation.[1]

  • Buchwald-Hartwig Amination: A more modern and often higher-yielding alternative that uses a palladium catalyst and a phosphine ligand. It generally proceeds under milder conditions with greater functional group tolerance.[4][5][6]

For laboratory-scale synthesis where yield and purity are critical, the Buchwald-Hartwig amination is often the preferred method due to its milder reaction conditions and typically cleaner reaction profiles.

Q2: How do I choose the right solvent for this reaction?

A: The choice of solvent is crucial and depends on the chosen synthetic route.

  • For Ullmann Condensations: High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures.[1] Common choices include:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

  • For Buchwald-Hartwig Aminations: Aprotic solvents that can dissolve the reactants and catalyst system are used. Toluene, dioxane, and THF are common choices. The specific solvent can influence the catalytic activity, so it's often a parameter to screen during optimization.[7]

Q3: What are the key safety precautions I should take during this synthesis?

A: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Handling of Reagents:

    • 2-Chloronicotinic acid: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • N-Benzylmethylamine: Can be corrosive and a skin and eye irritant. Handle in a well-ventilated fume hood with appropriate PPE.

    • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid inhalation of dust and direct contact.

    • Solvents: Many of the solvents used (DMF, DMSO, toluene) have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions:

    • High Temperatures: Use appropriate heating mantles and temperature controllers. Ensure the reaction is set up in a way that prevents solvent from boiling dry.

    • Inert Atmosphere: When using an inert atmosphere, ensure proper setup to avoid pressure buildup.

Q4: How can I effectively purify the final product?

A: Purification of 2-[Benzyl(methyl)amino]nicotinic acid typically involves a combination of techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed. This may involve dilution with water and extraction with an organic solvent. Acid-base extraction can be a powerful tool here. Since the product is an amino acid, its solubility will be highly pH-dependent. You can potentially wash with a mild acid to remove any unreacted N-benzylmethylamine and then with a mild base to remove unreacted 2-chloronicotinic acid.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[8][9]

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol provides a general procedure. Optimization of temperature, reaction time, and reagents may be necessary.

Materials:

  • 2-Chloronicotinic acid

  • N-Benzylmethylamine

  • Copper(I) iodide (CuI)

  • L-Proline (as a ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), N-benzylmethylamine (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of ~6 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure. The choice of catalyst, ligand, and base may require optimization.

Materials:

  • 2-Chloronicotinic acid

  • N-Benzylmethylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 2-chloronicotinic acid (1.0 eq) and anhydrous dioxane.

  • Add N-benzylmethylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI)Palladium-based (e.g., Pd(OAc)₂)
Ligand Often used (e.g., L-Proline)Required (e.g., Xantphos, SPhos)
Base Strong inorganic (e.g., K₂CO₃)Strong inorganic (e.g., Cs₂CO₃, K₃PO₄)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Aprotic (e.g., Toluene, Dioxane)
Temperature High (120-180 °C)Moderate (80-110 °C)
Atmosphere Inert atmosphere recommendedInert atmosphere required
Typical Yields Moderate to goodGood to excellent

Visualizations

Reaction_Mechanism cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 2-Chloronicotinic Acid + N-Benzylmethylamine U_Int Intermediate Complex U_Start->U_Int + Catalyst + Base High Temp. U_Cat Cu(I) Catalyst U_Base Base (e.g., K₂CO₃) U_Prod 2-[Benzyl(methyl)amino]nicotinic Acid U_Int->U_Prod B_Start 2-Chloronicotinic Acid + N-Benzylmethylamine B_Cycle Catalytic Cycle (Oxidative Addition, Reductive Elimination) B_Start->B_Cycle + Catalyst + Base Moderate Temp. B_Cat Pd(0) Catalyst + Ligand B_Base Base (e.g., Cs₂CO₃) B_Prod 2-[Benzyl(methyl)amino]nicotinic Acid B_Cycle->B_Prod

Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic routes.

Troubleshooting_Workflow Start Low/No Yield Issue Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Cat Is the Catalyst Active? Check_Temp->Check_Cat Yes Increase_Temp Increase Temperature/ Extend Reaction Time Check_Temp->Increase_Temp No Check_Base Is the Base Strong Enough and Anhydrous? Check_Cat->Check_Base Yes Activate_Cat Use Fresh/Activated Catalyst or a Catalyst System Check_Cat->Activate_Cat No Consider_Alt Consider Alternative Route (e.g., Buchwald-Hartwig) Check_Base->Consider_Alt Yes Change_Base Use a Stronger, Anhydrous Base Check_Base->Change_Base No Success Improved Yield Increase_Temp->Success Activate_Cat->Success Change_Base->Success

Caption: Decision tree for troubleshooting low yield issues.

References

  • ChemicalBook.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • BenchChem.
  • ResearchGate.
  • Misbahi, H., Brouant, P., & Barbe, J. IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.
  • Wikipedia.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ChemSpeed.
  • YouTube.

Sources

Optimization

Identifying and removing byproducts in 2-[Benzyl(methyl)amino]nicotinic acid purification

Technical Support Center: Purification of 2-[Benzyl(methyl)amino]nicotinic Acid Introduction: The purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and scientific r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[Benzyl(methyl)amino]nicotinic Acid

Introduction: The purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and scientific research. This guide provides in-depth technical assistance for researchers encountering challenges in the purification of 2-[Benzyl(methyl)amino]nicotinic acid. We will explore the identification of common byproducts and present robust, validated methods for their removal, ensuring the high purity required for downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most common byproducts I should expect in my crude 2-[Benzyl(methyl)amino]nicotinic acid?

A1: The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and N-methylbenzylamine.[1][2][3] Based on this pathway, the primary impurities are predictable and fall into several categories:

  • Unreacted Starting Materials: The most common impurities are residual 2-chloronicotinic acid and N-methylbenzylamine. Their presence is often due to incomplete reaction or non-stoichiometric reactant ratios.

  • Hydrolysis Products: If water is present in the reaction mixture, 2-chloronicotinic acid can hydrolyze to form 2-hydroxynicotinic acid, particularly under basic conditions or elevated temperatures.

  • Side-Reaction Products: Although less common, self-condensation or other side reactions can occur, leading to trace amounts of dimeric or polymeric species.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO) or workup (e.g., Ethyl Acetate, Dichloromethane) may be present in the crude product.

Q2: How can I use High-Performance Liquid Chromatography (HPLC) to identify these byproducts?

A2: HPLC is a powerful technique for resolving and quantifying the components of your crude product mixture.[4] A reverse-phase HPLC method is typically effective. By comparing the retention times (Rt) of peaks in your crude sample to those of authentic standards, you can tentatively identify each component. The relative polarity of the compounds dictates their elution order.

Table 1: Typical HPLC Elution Profile for Crude 2-[Benzyl(methyl)amino]nicotinic Acid

CompoundExpected Retention Time (Rt)Rationale for Elution Order
2-Hydroxynicotinic AcidEarly Eluting (e.g., ~2.5 min)Most polar due to the hydroxyl and carboxylic acid groups.
2-Chloronicotinic AcidEarly Eluting (e.g., ~3.8 min)Polar starting material.
2-[Benzyl(methyl)amino]nicotinic acid Mid Eluting (e.g., ~5.2 min) Desired product with intermediate polarity.
N-MethylbenzylamineLate Eluting (e.g., ~7.0 min)Least polar (most hydrophobic) of the key species.

Note: These retention times are illustrative. Actual values will depend on the specific HPLC column, mobile phase, and gradient used.

Q3: What characteristic Nuclear Magnetic Resonance (NMR) signals should I look for to confirm the presence of key impurities?

A3: ¹H NMR spectroscopy is indispensable for structural confirmation and impurity identification.[5] By analyzing the crude product, you can spot characteristic signals that do not belong to the desired product.

Table 2: Diagnostic ¹H NMR Signals for Product and Key Impurities (in DMSO-d₆)

CompoundKey Diagnostic Signal(s) (δ, ppm)Explanation
2-Chloronicotinic Acid~8.2-8.6 (Pyridine protons)Distinct downfield pyridine signals without benzyl or methyl protons.
N-Methylbenzylamine~7.2-7.4 (Phenyl protons), ~3.5 (CH₂), ~2.2 (CH₃)Characteristic benzyl and methyl signals without pyridine protons.
2-[Benzyl(methyl)amino]nicotinic acid ~8.1 (H6-pyridine), ~7.5 (H4-pyridine), ~6.8 (H5-pyridine), ~7.2-7.4 (Phenyl), ~4.8 (CH₂), ~3.1 (CH₃) Complete set of signals corresponding to all structural fragments.

Part 2: Troubleshooting Guides - Purification Strategies

Q1: My primary purification by recrystallization is yielding an impure product. What is the likely cause and solution?

A1: Recrystallization relies on significant differences in solubility between your product and impurities in a given solvent system. If impurities are co-crystallizing with your product, it indicates that their solubilities are too similar under the chosen conditions.

  • Causality: The product, 2-[Benzyl(methyl)amino]nicotinic acid, is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. This complex nature can lead to similar solubility profiles with the acidic (2-chloronicotinic acid) and basic (N-methylbenzylamine) starting materials in many organic solvents.

  • Solution: The most robust solution is to pre-purify the crude material using an acid-base extraction to remove the bulk of the starting materials before attempting recrystallization. This dramatically simplifies the mixture, making subsequent crystallization far more effective.

Q2: How do I effectively remove unreacted starting materials using acid-base extraction?

A2: Acid-base extraction is the premier method for this specific purification challenge, as it exploits the different acidic and basic properties of the components.[6][7][8][9] The strategy is to selectively move components between an organic layer and an aqueous layer by changing the pH.

  • The Principle:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a weak base (e.g., aqueous sodium bicarbonate). The acidic compounds (product and 2-chloronicotinic acid) will be deprotonated to form water-soluble carboxylate salts and move to the aqueous layer. The basic N-methylbenzylamine will remain in the organic layer.[6][9]

    • Separate the layers. The organic layer now contains the N-methylbenzylamine impurity and can be discarded.

    • Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4.[10] This will re-protonate the carboxylate salts, causing the acidic compounds (your product and any remaining 2-chloronicotinic acid) to precipitate out of the aqueous solution as they are no longer soluble.

    • Filter to collect the purified solid product. This procedure effectively removes the basic impurity.

dot graph AcidBaseExtraction { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} caption: Workflow for removing basic impurities via acid-base extraction.

Q3: An impurity with very similar polarity to my product persists after extraction. How can I remove it using flash column chromatography?

A3: When impurities have similar polarity to the product (e.g., 2-hydroxynicotinic acid), flash column chromatography is the method of choice.[11][12]

  • Causality: Both the product and impurities like 2-hydroxynicotinic acid possess a carboxylic acid group, which strongly interacts with the silica gel stationary phase. This can cause poor separation and significant peak tailing.

  • Solution: To achieve a good separation, you must modify the mobile phase to suppress the ionization of the carboxylic acid group.

    • Solvent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes.

    • Additive: The key is to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[13] This acidic modifier protonates the carboxylic acid groups on both your product and the impurity, reducing their interaction with the silica gel and resulting in sharper peaks and better resolution.

dot graph ChromatographyLogic { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} caption: Effect of acidic modifier in flash chromatography.

Part 3: Detailed Experimental Protocols

Protocol 1: Impurity Profiling by HPLC
  • Sample Preparation: Prepare a ~1 mg/mL solution of your crude product in a 50:50 mixture of acetonitrile and water. Prepare similar solutions for your starting material standards.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of each sample. Compare the retention times from the crude mixture to the standards to identify impurities. Integrate peak areas to determine the relative purity.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (e.g., 10 g) in ethyl acetate (200 mL) in a 500 mL separatory funnel.

  • Basic Wash: Add 100 mL of saturated aqueous sodium bicarbonate solution to the funnel. Stopper the funnel and shake vigorously for 1 minute, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Wash: Repeat the basic wash (Step 2 & 3) with another 100 mL portion of sodium bicarbonate solution. Combine the aqueous layers.

  • Impurity Removal: The remaining organic layer contains the N-methylbenzylamine and can be set aside.

  • Acidification & Precipitation: Place the combined aqueous layers in an ice bath and stir. Slowly add 6M HCl dropwise until the pH of the solution is between 3 and 4 (check with pH paper). A white precipitate of the purified product will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

References

  • U.S.
  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," 2018. [Link]

  • Chemistry LibreTexts, "4.8: Acid-Base Extraction," 2022. [Link]

  • University of Rochester, Department of Chemistry, "Chromatography: Solvent Systems For Flash Column." [Link]

  • European Patent EP3088391A1, "Method for producing benzyl ester 2-aminonicotinate derivative," Google P
  • ResearchGate, "Synthesis of 2-aminonicotinic acid," N/A. [Link]

  • Biotage, "Very polar compound purification using aqueous normal-phase flash column chromatography," 2023. [Link]

  • Wikipedia, "Acid–base extraction." [Link]

  • Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution," 2025. [Link]

  • Taiwanese Patent TWI542578B, "Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives," Google P
  • ResearchGate, "Determination of Nicotinic Acid in Pharmaceutical Products," N/A. [Link]

  • U.S.
  • ACS Publications, "Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography," Analytical Chemistry. [Link]

  • "Acid-Base Extraction," N/A. [Link]

  • YouTube, "nucleophilic aromatic substitutions," 2019. [Link]

  • Chemistry Steps, "Nucleophilic Aromatic Substitution." [Link]

  • Environmental Science and Pollution Research, "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)," 2021. [Link]

  • SciSpace, "Chemical determination of nicotinic acid and nicotinamide." [Link]

  • ResearchGate, "Synthesis and antinociceptive activity of methyl nicotinate," 2015. [Link]

  • ResearchGate, "Study on synthesis of 4-Aminonicotinic acid," N/A. [Link]

  • Wikipedia, "Nucleophilic aromatic substitution." [Link]

  • ACS Publications, "A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources," Chemical Research in Toxicology, 2023. [Link]

  • Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography," 2025. [Link]

  • LookChem, "General procedures for the purification of Carboxylic acids." [Link]

  • Bevital, "Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma." [Link]

  • PubMed, "2-(Benzyl-carbamo-yl)nicotinic acid," 2013. [Link]

  • ENAO Chemical, "2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7." [Link]

Sources

Troubleshooting

Technical Support Center: Assay Solubility Guide for 2-[Benzyl(methyl)amino]nicotinic acid

Welcome to the technical support resource for handling 2-[Benzyl(methyl)amino]nicotinic acid. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 2-[Benzyl(methyl)amino]nicotinic acid. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges during assay development. Given its chemical structure—possessing both a weakly acidic carboxylic acid group and a basic tertiary amine, alongside significant hydrophobic character from its aromatic rings—this compound presents predictable but manageable solubility hurdles.

Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. What are the basic solubility characteristics of 2-[Benzyl(methyl)amino]nicotinic acid?

A1: Based on its structure, 2-[Benzyl(methyl)amino]nicotinic acid is a hydrophobic, amphoteric molecule. This means:

  • Poor Aqueous Solubility: It is expected to have very limited solubility in neutral aqueous buffers (like PBS pH 7.4). Its bulky, non-polar benzyl group and pyridine ring contribute to its hydrophobicity.

  • pH-Dependent Solubility: As an amphoteric compound, its net charge changes with pH. It contains a carboxylic acid group (acidic) and at least one basic nitrogen atom (on the pyridine ring and the tertiary amine). Solubility is lowest at its isoelectric point (pI), where the molecule is neutral, and increases significantly at pH values above or below the pI.[1][2]

  • Good Organic Solvent Solubility: It should be readily soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4]

Q2: My compound precipitated immediately when I added it to my aqueous assay buffer. What is the standard first step to resolve this?

A2: The standard and most recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.[4] Direct dissolution in aqueous media is rarely successful for compounds of this type.

Causality: High-energy crystal lattice forces and hydrophobicity prevent water molecules from effectively solvating the compound. An organic solvent like DMSO readily breaks down these lattice forces and solvates the molecule. By starting with a true solution (the DMSO stock), you are overcoming the largest energy barrier. The subsequent dilution into an aqueous buffer is then more manageable, although precipitation can still occur if the final concentration exceeds its aqueous solubility limit.

Troubleshooting Guide: Step-by-Step Solubility Optimization
Q3: What is the best organic solvent for my primary stock solution?

A3: Dimethyl sulfoxide (DMSO) is the industry standard for preparing primary stock solutions of poorly soluble compounds for biological assays.[5]

Rationale:

  • High Solubilizing Power: DMSO is an exceptionally strong solvent for a wide range of organic molecules.

  • Water Miscibility: It is fully miscible with water, which facilitates dilution into aqueous assay buffers.

  • Biological Inertness (at low concentrations): Most cell lines and enzymes can tolerate final DMSO concentrations up to 0.5% without significant toxicity or interference.[6] However, you must always validate this for your specific assay and include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

SolventRecommended Max Stock Conc.ProsCons & Mitigation
DMSO 10-50 mMExcellent solubilizing power; well-established in HTS.Can be toxic to cells at >0.5-1%; hygroscopic (absorbs water), which can cause compound precipitation over time. Mitigation: Use fresh, anhydrous grade DMSO; aliquot stocks to avoid freeze-thaw cycles and water absorption.[7]
Ethanol 1-10 mMLess toxic than DMSO; volatile.Lower solubilizing power for complex hydrophobic compounds; can affect protein structure at higher concentrations.
DMF 10-20 mMGood solubilizing power.Higher toxicity than DMSO; less common in cell-based assays.
Q4: I have a 10 mM stock in DMSO, but my compound precipitates when I dilute it to 10 µM in my pH 7.4 assay buffer. How can I prevent this?

A4: This is a classic "solvent-shift" precipitation problem. The compound is soluble in the DMSO-rich environment of the stock but crashes out when the solvent composition abruptly shifts to be overwhelmingly aqueous.

Solution Workflow:

G start Precipitation during dilution from DMSO stock step1 Perform Serial Dilutions (Intermediate Steps) start->step1 step2 Add to Buffer with Rapid Mixing step1->step2 step3 Does it Precipitate? step2->step3 option1 Modify Final Buffer: Adjust pH step3->option1 Yes success Proceed with Assay step3->success No yes_path Yes no_path No option2 Modify Final Buffer: Add Co-solvent or Solubilizer option1->option2

Caption: Decision workflow for troubleshooting precipitation.

Detailed Strategies:

  • Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. First, make an intermediate dilution of your DMSO stock in pure DMSO or a DMSO/buffer mix. Then, add this intermediate dilution to the final buffer. This gentler transition can prevent precipitation.

  • Ensure Rapid Mixing: When adding the DMSO stock to the buffer, vortex or pipette mix vigorously and immediately. This disperses the compound molecules quickly before they have a chance to nucleate and precipitate.

  • Warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can transiently increase the compound's solubility during the dilution step. Ensure this temperature will not harm your biological system (proteins, cells).

Q5: How can I leverage pH to increase the solubility of 2-[Benzyl(methyl)amino]nicotinic acid?

A5: You can significantly enhance solubility by moving the pH of your final assay buffer away from the compound's isoelectric point (pI). At the pI, the molecule has a net neutral charge, minimizing its interaction with water and thus minimizing solubility.

Underlying Principle (Henderson-Hasselbalch Relationship):

  • In Basic Conditions (pH > pKa of carboxylic acid): The carboxylic acid group (-COOH) will be deprotonated to a carboxylate (-COO⁻). This negative charge dramatically increases aqueous solubility. The pKa of the nicotinic acid carboxyl group is ~4.8.[8] Therefore, a buffer at pH 7.4 is already helping, but increasing the pH further (e.g., to 8.0 or 8.5) will increase the proportion of the highly soluble anionic form.

  • In Acidic Conditions (pH < pKa of basic nitrogens): The basic nitrogen atoms will be protonated to form positive charges (e.g., -NH⁺-), which also increases aqueous solubility. The pyridine nitrogen has a pKa of ~2-3, and the tertiary amine pKa is likely in the 4-6 range. Using a buffer with a pH of 4.0-5.0 could achieve solubility.

G cluster_low_ph Low pH (e.g., pH 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 8.5) low_ph Predominantly Cationic (+) -COOH (neutral) -NH+- (positive charge) High Solubility pi Zwitterionic / Neutral -COO- (negative charge) -NH+- (positive charge) Net charge ~0 LOWEST Solubility high_ph Predominantly Anionic (-) -COO- (negative charge) -N- (neutral) High Solubility

Caption: pH effect on the ionization and solubility of an amphoteric molecule.

Experimental Approach: Perform a simple solubility test. Prepare several small batches of your assay buffer at different pH values (e.g., 5.0, 6.5, 7.4, 8.5). Add your compound (from DMSO stock) to each and observe for precipitation. Crucially, ensure your assay's biological components are active and stable at the chosen pH.

Q6: I've optimized my dilution protocol and tried adjusting the pH, but I still see slight precipitation or turbidity. What are more advanced options?

A6: If basic methods are insufficient, you can employ solubility-enhancing excipients.

  • Co-solvents: Including a small percentage of a water-miscible organic solvent in the final assay buffer can increase solubility.[9]

    • Examples: Propylene glycol (1-5%), polyethylene glycol 400 (PEG400, 1-5%), or ethanol (1-2%).

    • Caution: You must run controls to ensure the co-solvent itself does not interfere with your assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is water-soluble.[11][12]

    • Most Common Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.

    • How to Use: Dissolve HP-β-CD in your assay buffer first (e.g., at 1-10 mM), then add the compound stock. The complexation can significantly increase the apparent solubility of the drug.[13]

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: 2-[Benzyl(methyl)amino]nicotinic acid (powder), anhydrous DMSO, appropriate microcentrifuge tubes, vortex mixer.

  • Calculation: Calculate the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW = 242.28 g/mol , you need 2.42 mg).

  • Procedure: a. Weigh the compound accurately into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow. d. Visually inspect the solution against a light source to ensure no particulates remain. e. Aliquot the stock into single-use volumes in properly sealed tubes to minimize water absorption and freeze-thaw cycles.[6][7] f. Store aliquots at -20°C or -80°C. For use, thaw a single aliquot completely and bring it to room temperature before opening.

Protocol 2: pH-Based Solubility Screening
  • Materials: DMSO stock solution (Protocol 1), assay buffers at various pH values (e.g., pH 5.0, 7.4, 8.5), clear microplate or tubes.

  • Procedure: a. Aliquot 100 µL of each buffer into separate wells of a microplate. b. Add 1 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (this results in 1% DMSO). c. Mix immediately and thoroughly. d. Let the plate sit at room temperature for 30 minutes. e. Visually inspect each well for signs of precipitation (cloudiness, crystals, film). For a more quantitative measure, you can read the absorbance at a high wavelength (e.g., 600 nm) where the compound doesn't absorb; an increase in absorbance indicates light scattering from precipitated material.[14] f. Select the lowest pH and highest pH that provide a clear solution and are compatible with your assay for further testing.

References
  • Alhajj, N., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, PubMed Central. [Link]

  • LookChem. 2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7.[Link]

  • Pund, S., et al. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • PubChem. 2-Aminonicotinic acid. National Center for Biotechnology Information. [Link]

  • Gali, A.D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach.[Link]

  • Reddit. How to tackle compound solubility issue. r/labrats. (2022). [Link]

  • PubChem. Benzyl Nicotinate. National Center for Biotechnology Information. [Link]

  • Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

  • Kommavarapu, P., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. [Link]

  • Bosch, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Mura, P. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Taylor & Francis Online. [Link]

  • Gali, A.D., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know.[Link]

  • Narayanan, A., et al. (2026). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics... Frontiers. [Link]

  • Wikipedia. Nicotinic acid.[Link]

Sources

Optimization

Degradation issues with 2-[Benzyl(methyl)amino]nicotinic acid in solution

Welcome to the technical support center for 2-[Benzyl(methyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[Benzyl(methyl)amino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

2-[Benzyl(methyl)amino]nicotinic acid is a substituted aminonicotinic acid derivative. Its structure, featuring a tertiary amine and a carboxylic acid on a pyridine ring, presents several potential sites for chemical degradation. Understanding these vulnerabilities is the first step in preventing and diagnosing stability issues. This guide will walk you through the most common degradation pathways, how to detect them, and best practices for prevention.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-[Benzyl(methyl)amino]nicotinic acid is showing a decrease in purity over time, even when stored at 4°C. What could be the cause?

A1: While low temperatures slow down degradation, they do not stop it entirely. The primary culprits for degradation in solution are hydrolysis, oxidation, and photodegradation. The stability of the N-benzyl-N-methylamino group can be susceptible to slow oxidation over time. Additionally, depending on the pH of your solution, the nicotinic acid moiety itself can be subject to subtle changes. We recommend performing a forced degradation study to identify the specific degradation products and pathways.

Q2: I've observed a color change in my stock solution. What does this indicate?

A2: A color change, typically to a yellowish or brownish hue, is often an indicator of oxidative degradation. The benzylic position is susceptible to oxidation, which can lead to the formation of chromophoric impurities. It is crucial to blanket your solutions with an inert gas like nitrogen or argon and to use degassed solvents to minimize the presence of oxygen.

Q3: Can the pH of my solution affect the stability of 2-[Benzyl(methyl)amino]nicotinic acid?

A3: Absolutely. The stability of nicotinic acid derivatives can be pH-dependent.[1][2] While the ester hydrolysis seen in compounds like benzyl nicotinate is not directly applicable, extreme pH values (either highly acidic or highly basic) can catalyze the degradation of the molecule. It is advisable to maintain your solutions at a pH where the compound exhibits maximum stability, which should be determined experimentally. For many carboxylic acids, a slightly acidic to neutral pH is often optimal.

Q4: Is 2-[Benzyl(methyl)amino]nicotinic acid sensitive to light?

A4: Yes, compounds containing pyridine and benzyl groups can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new peaks in the chromatogram of a stability sample.

  • Decrease in the area of the main peak corresponding to 2-[Benzyl(methyl)amino]nicotinic acid.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: The N-benzyl group is a primary site for oxidation. This can lead to de-benzylation or the formation of N-oxide derivatives.

    • Action: Prepare fresh solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Store solutions under an inert atmosphere. If you suspect oxidative degradation, you can perform a forced degradation study with a mild oxidizing agent like hydrogen peroxide to see if the degradation product profile matches your observation.

  • Hydrolytic Degradation: While less common for this specific structure than for esters, extreme pH conditions can still promote degradation.

    • Action: Check the pH of your solution. If it is highly acidic or basic, adjust it to a more neutral range (pH 4-7) and monitor the stability.

  • Photodegradation: Exposure to light can cause the formation of various degradation products.

    • Action: Ensure that all solutions are prepared and stored in light-protected containers (e.g., amber glassware).

Issue 2: Poor Reproducibility in Experimental Results

Symptoms:

  • Inconsistent results from assays using solutions of 2-[Benzyl(methyl)amino]nicotinic acid from different preparations or of different ages.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Solution Preparation: Variations in solvent quality, pH, or exposure to air and light can lead to different degradation profiles.

    • Action: Standardize your solution preparation protocol. Use high-purity, degassed solvents. Prepare fresh solutions for critical experiments.

  • Improper Storage: Storing solutions at inappropriate temperatures or with exposure to light and air will accelerate degradation.

    • Action: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light at all times.

Visualizing Degradation: Potential Pathways and Workflows

Diagram 1: Potential Degradation Pathways

2-[Benzyl(methyl)amino]nicotinic_acid 2-[Benzyl(methyl)amino]nicotinic acid Oxidative_Stress Oxidative Stress (e.g., O2, H2O2) Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Photolytic_Stress Photolytic Stress (UV/Visible Light) N_Oxide N-Oxide Derivative Oxidative_Stress->N_Oxide N-Oxidation Debenzylated_Product 2-(Methylamino)nicotinic acid Oxidative_Stress->Debenzylated_Product N-Debenzylation Other_Degradants Other Degradation Products Hydrolytic_Stress->Other_Degradants Photolytic_Stress->Other_Degradants

Caption: Potential degradation pathways for 2-[Benzyl(methyl)amino]nicotinic acid.

Diagram 2: Experimental Workflow for Stability Assessment

Start Prepare Stock Solution Stress_Conditions Expose Aliquots to Stress Conditions (Heat, Light, Acid, Base, Oxidation) Start->Stress_Conditions Time_Points Sample at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Time_Points->Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants Analysis->Data_Evaluation End Determine Stability Profile & Optimal Storage Conditions Data_Evaluation->End

Caption: Workflow for conducting a forced degradation study.

Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and sensitive conditions.[4][5]

Materials:

  • 2-[Benzyl(methyl)amino]nicotinic acid

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-[Benzyl(methyl)amino]nicotinic acid in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.[6][7]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

Best Practices for Storage and Handling

  • Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare in high-purity, degassed solvents. Store in amber glass vials under an inert atmosphere (nitrogen or argon) at -20°C or below.

  • Working Solutions: Prepare fresh daily from the stock solution. Avoid prolonged exposure to ambient light and temperature.

References

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Biology Direct, 3, 89. Available at: [Link]

  • Mbah, C. J. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(1), 46–50. Available at: [Link]

  • CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents.
  • El-Gindy, A., Emara, S., & Mostafa, M. M. (2012). Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
  • Calza, P., Gionco, C., & Paganini, M. C. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 92(4), 847-854.
  • Hidalgo, F. J., & Zamora, R. (2019). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Food Chemistry, 271, 58-64.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Mbah, C. J. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. ResearchGate. Available at: [Link]

  • Trawiński, J., & Skibiński, R. (2017). Photolytic and Photocatalytic Degradation of 6-chloronicotinic Acid. Journal of Environmental Engineering, 143(9), 04017051.
  • Gazagnaire, E., & King, A. W. T. (2025).
  • Li, W., et al. (2012). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
  • Alsante, K. M., et al. (2011). A Critical Review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(4), 499-511.
  • Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442.
  • Al-Musawi, T. J., & Mengelizadeh, N. (2023). Sustainable Photodegradation of Amoxicillin in Wastewater with a Nickel Aluminate and ZnO Heterosystem Oxides: Experimental and Gaussian Process Regression Modeling Studies.
  • Zhang, L., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4276-4283.
  • Li, Y., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 59.
  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available at: [Link]

  • Testa, B., & Mayer, J. M. (2003). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Current Medicinal Chemistry, 10(13), 1147-1157.
  • Monoamine oxidase B. (2023, December 14). In Wikipedia. Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Gholap, A. R., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3328.
  • Aurich, A., et al. (1976). Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1309-1313.
  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available at: [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek.
  • CymitQuimica. (n.d.).
  • Jagschies, G., & Grancharov, K. (2012). Forced Degradation Studies for Biopharmaceuticals.
  • Kumar, P., & Kumar, R. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(8), 3248-3259.
  • Reynolds, D. (2016). A practical guide to forced degradation and stability studies for drug substances. LCGC Europe, 29(10), 564-571.
  • Vang, C. K., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4503-4511.
  • Li, W., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
  • Rebane, R., & Herodes, K. (2010). A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate: application to the honey analysis. Analytica Chimica Acta, 672(1-2), 79-84.
  • Klan, P., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Journal of Agricultural and Food Chemistry, 64(2), 493-498.
  • Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules, 26(16), 4819.
  • Weiner, B., & Zografi, G. (1985). Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes. Journal of Pharmaceutical Sciences, 74(9), 945-950.

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Troubleshooting

Technical Support Center: Preventing Precipitation of 2-[Benzyl(methyl)amino]nicotinic Acid in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the precipi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the precipitation of 2-[Benzyl(methyl)amino]nicotinic acid in cell culture media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful use of this compound in your experiments.

Introduction: The Challenge of Solubility

2-[Benzyl(methyl)amino]nicotinic acid is a compound of interest in various research fields. However, its chemical structure, which includes a hydrophobic benzyl group, suggests that it may have limited aqueous solubility, a common challenge in cell-based assays. When a compound with poor water solubility is introduced into the complex aqueous environment of cell culture media, it can precipitate out of solution. This not only reduces the effective concentration of the compound, leading to inaccurate and irreproducible results, but can also have cytotoxic effects on your cells.

This guide will walk you through the causes of precipitation and provide you with systematic approaches to prevent it, ensuring the integrity of your experiments.

I. Immediate Troubleshooting: "I have precipitation in my media right now!"

This section is for those who are currently facing precipitation issues and need immediate guidance.

Question: My 2-[Benzyl(methyl)amino]nicotinic acid precipitated immediately after I added it to my cell culture medium. What are the first things I should check and do?

Answer:

Immediate precipitation upon addition to your media is a classic sign of "solvent shock" and exceeding the compound's solubility limit in the aqueous environment. Here’s a rapid troubleshooting workflow:

  • Visually Confirm Precipitation: Observe the culture vessel against a light source. Precipitation can appear as a fine, crystalline powder, a cloudy haze, or larger flocculants.

  • Quarantine the Experiment: Do not proceed with your experiment using this media. The actual concentration of your compound in solution is unknown, and the precipitate could harm your cells.

  • Review Your Dilution Step:

    • High Final Concentration: You may be aiming for a final concentration that is above the compound's solubility limit in the media.[1]

    • Concentrated Stock Solution: Using a very high concentration stock solution can exacerbate solvent shock.[1]

  • Immediate Remedial Actions:

    • Reduce the Final Concentration: Try preparing a fresh batch of media with a lower final concentration of the compound.[1]

    • Use a More Dilute Stock Solution: If you used a 100 mM stock, for example, try preparing a 10 mM stock and adding a larger volume to the media to achieve the same final concentration. This reduces the localized concentration of the organic solvent.[1]

The following diagram outlines an immediate troubleshooting workflow:

G start Precipitation Observed check_concentration Is the final concentration high? start->check_concentration check_stock Is the stock solution highly concentrated? check_concentration->check_stock No action_reduce_final Action: Lower the final concentration check_concentration->action_reduce_final Yes action_dilute_stock Action: Use a more dilute stock solution check_stock->action_dilute_stock Yes reprepare Prepare fresh media with adjustments check_stock->reprepare No action_reduce_final->reprepare action_dilute_stock->reprepare end_node Problem Resolved reprepare->end_node G cluster_low_ph Low pH (Acidic) cluster_phys_ph Physiological pH (~7.4) cluster_high_ph High pH (Alkaline) low_ph COOH (Neutral) NH+ (Positive) phys_ph COO- (Negative) NH+ or N (Depends on pKa) low_ph->phys_ph Increasing pH high_ph COO- (Negative) N (Neutral) phys_ph->high_ph Increasing pH solubility_note Solubility is influenced by the net charge and hydrophobicity.

Caption: pH-Dependent Ionization and its Impact on Solubility

III. Systematic Optimization Protocols

For long-term success and reproducible results, a systematic approach to preparing and using your compound is essential.

Question: How can I determine the optimal conditions to prevent precipitation?

Answer:

A small-scale solubility test is a crucial first step to determine the solubility limits of your specific lot of 2-[Benzyl(methyl)amino]nicotinic acid.

Protocol 1: Small-Scale Solubility Testing

Objective: To determine the approximate maximum soluble concentration of 2-[Benzyl(methyl)amino]nicotinic acid in various solvents and in your specific cell culture medium.

Materials:

  • 2-[Benzyl(methyl)amino]nicotinic acid powder

  • A selection of solvents: DMSO (cell culture grade), Ethanol (cell culture grade), sterile PBS (pH 7.4)

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C

Procedure:

  • Solvent Solubility Test:

    • Prepare a series of known concentrations of your compound in DMSO and ethanol (e.g., 100 mM, 50 mM, 25 mM, 10 mM).

    • Add the solvent to a pre-weighed amount of the compound in a microcentrifuge tube.

    • Vortex thoroughly for 1-2 minutes.

    • If not fully dissolved, you can try gentle warming (to 37°C) or brief sonication.

    • Observe for any undissolved particles. The highest concentration that results in a clear solution is your approximate maximum stock concentration in that solvent.

  • Media Solubility Test:

    • Based on your solvent solubility test, prepare a concentrated stock solution (e.g., 25 mM in DMSO).

    • In separate microcentrifuge tubes, add your complete cell culture medium.

    • Create a dilution series of your compound in the media (e.g., 100 µM, 50 µM, 25 µM, 10 µM). To do this, add a small, precise volume of your stock solution to the media. For example, to make a 50 µM solution from a 25 mM stock, you would add 2 µL of stock to 998 µL of media.

    • Vortex gently immediately after adding the stock solution.

    • Incubate the tubes at 37°C for a period that mimics your experiment's duration (e.g., 2 hours to 24 hours).

    • Visually inspect for any signs of precipitation. The highest concentration that remains clear is the approximate maximum working concentration in your media. [1]

      Parameter Recommendation Rationale
      Stock Solvent DMSO or Ethanol (cell culture grade) These are common solvents that can dissolve many organic compounds and are generally tolerated by cells at low final concentrations.
      Stock Concentration Start with a range (e.g., 10-100 mM) and determine the maximum solubility empirically. A higher stock concentration allows for smaller volumes to be added to the media, minimizing solvent effects. However, a very high concentration can lead to precipitation upon dilution.
      Final Solvent Conc. < 0.5% (v/v), ideally < 0.1% (v/v) High concentrations of organic solvents can be toxic to cells. Always include a vehicle control in your experiments. [2]

      | Final Compound Conc. | Determined by media solubility test; start with a range relevant to your expected effective concentration. | Exceeding the solubility limit in the final culture medium is a primary cause of precipitation. [1]|

Table 1: Recommended Starting Parameters for Solubility Testing

Question: What is the best way to prepare my stock solution and add it to the cell culture media?

Answer:

Proper technique is critical to avoid precipitation. Follow these protocols for preparing your stock solution and adding it to your media.

Protocol 2: Preparing a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of 2-[Benzyl(methyl)amino]nicotinic acid powder in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Vortex vigorously until the compound is completely dissolved. If necessary, you can use a 37°C water bath or sonicator to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. This removes any potential microbial contamination and undissolved micro-precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution. [3]Store at -20°C or -80°C as recommended for the compound.

Protocol 3: Adding the Compound to Cell Culture Media
  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C.

  • Calculate Volumes: Determine the volume of stock solution needed to achieve your desired final concentration.

  • Pipette Stock Solution: Pipette the required volume of the stock solution.

  • Dispense and Mix: Submerge the pipette tip just below the surface of the media and dispense the stock solution slowly while gently swirling or stirring the media. This rapid and thorough mixing is crucial to avoid localized high concentrations and solvent shock.

  • Final Check: After mixing, visually inspect the media to ensure it is clear and free of any precipitate before adding it to your cells.

IV. Advanced Troubleshooting and FAQs

Question: I've tried everything above, but my compound still precipitates at the concentration I need for my experiment. What are my other options?

Answer:

If you require a concentration that is consistently above the compound's aqueous solubility limit, you may need to explore formulation strategies. These methods should be approached with caution as they can influence the biological activity of your compound.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrin is a common choice. [2] * Serum: If you are using a serum-free medium, consider whether adding serum is an option for your experiment. Albumin in serum can bind to hydrophobic compounds and help keep them in solution. [2]* pH Modification of Stock Solution:

    • For acidic compounds, slightly increasing the pH of the stock solution with a base (e.g., NaOH) can deprotonate the carboxylic acid and increase its solubility. This should be done with extreme care, as you must ensure the final pH of your cell culture media is not significantly altered.

  • Consult the Compound Supplier: The manufacturer may have additional, unpublished data or recommendations for solubilizing the compound.

Question: Could the type of cell culture medium I'm using be the problem?

Answer:

While less common, it is possible that specific components in your media are interacting with the compound. [4]Different basal media (e.g., DMEM, RPMI-1640) have slightly different formulations of salts and other components. [5]If you continue to have issues, you could empirically test the solubility of your compound in an alternative basal medium.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Immediate precipitation upon additionSolvent shock; final concentration too high.Lower the final concentration; use a more dilute stock; add stock slowly with mixing.
Precipitation after incubationCompound is at or near its solubility limit; temperature fluctuations.Reduce the final working concentration; ensure stable incubation temperature.
Inconsistent results between experimentsInconsistent stock solution preparation; repeated freeze-thaw of stock.Prepare a large, filtered batch of stock solution and aliquot into single-use volumes.

Table 2: Quick Troubleshooting Guide

V. Conclusion: Best Practices for Success

Preventing the precipitation of 2-[Benzyl(methyl)amino]nicotinic acid in cell culture media is achievable with a combination of understanding its physicochemical properties and employing meticulous laboratory technique.

Key Takeaways:

  • Know Your Compound: Recognize that 2-[Benzyl(methyl)amino]nicotinic acid likely has limited aqueous solubility that is pH-dependent.

  • Empirical Testing is Key: Perform a small-scale solubility test to determine the practical working concentration range for your specific experimental conditions.

  • Proper Technique Matters: Prepare filtered, single-use aliquots of your stock solution and add it to pre-warmed media slowly and with vigorous mixing to avoid solvent shock.

  • Controls are Crucial: Always include a vehicle control (media with the same amount of solvent used for your compound) in your experiments to account for any effects of the solvent on your cells.

By following the guidance in this technical support document, you can ensure the accurate and reproducible use of 2-[Benzyl(methyl)amino]nicotinic acid in your research, leading to more reliable and impactful results.

References

  • CymitQuimica. (n.d.). CAS 94-44-0: Benzyl nicotinate.
  • PubChem. (n.d.). 2-Aminonicotinic acid.
  • BLDpharm. (n.d.). 6-(Benzyl(methyl)amino)-2-methylnicotinic acid.
  • Guidechem. (n.d.). 2-(Benzyl(methyl)amino)isonicotinic acid CAS NO.77314-89-7.
  • PubMed. (2013). 2-(Benzyl-carbamo-yl)nicotinic acid.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). 2-[Benzyl(methyl)amino]nicotinic acid.
  • PubMed Central. (2022). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2021). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Retrieved from Scientific Bioprocessing, Inc. website.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?.
  • National Institutes of Health (NIH). (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Bio-Rad. (2023). Cell Culture Media Formulation: Components You Can't Ignore.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Procell. (2023). A Practical Guide to Cell Culture Media.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Google Patents. (2000). US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.
  • Cheméo. (n.d.). Chemical Properties of Nicotinic acid benzyl ester (CAS 94-44-0).
  • ChemicalBook. (n.d.). Benzyl nicotinate | 94-44-0.
  • PubMed Central. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior.
  • PubMed Central. (2013). 2-(Benzylcarbamoyl)nicotinic acid.
  • Sigma-Aldrich. (n.d.). Nicotinic acid BioReagent.
  • Sarchem Labs. (n.d.). Shop Benzyl Nicotinate.
  • ECHEMI. (n.d.). 94-44-0, Benzyl nicotinate Formula.

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Reference Data & Comparative Studies

Validation

Validating the Biological Target of 2-[Benzyl(methyl)amino]nicotinic acid: A Comparative Guide to GPR109A Engagement

For researchers in drug discovery and development, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides a comprehensive, technically detailed framework f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides a comprehensive, technically detailed framework for validating the engagement of a novel nicotinic acid derivative, 2-[Benzyl(methyl)amino]nicotinic acid, with its putative target, the G protein-coupled receptor GPR109A (HCA₂). We will present a multi-tiered experimental approach, comparing the compound's performance against the endogenous ligand, nicotinic acid, and a structurally related but inactive control.

The rationale for investigating GPR109A as the primary target stems from the structural similarity of 2-[Benzyl(methyl)amino]nicotinic acid to nicotinic acid (niacin), a well-established GPR109A agonist.[1][2] GPR109A is a Gi-coupled receptor with significant therapeutic potential, implicated in mediating the lipid-lowering effects of niacin and possessing anti-inflammatory properties.[1][3][4][5] This guide will detail the necessary experimental steps to move from a hypothesis of target engagement to robust, quantitative validation.

Section 1: Initial Hypothesis and In Silico Assessment

The journey of target validation begins with a clear hypothesis. Based on its chemical scaffold, we hypothesize that 2-[Benzyl(methyl)amino]nicotinic acid is an agonist of the GPR109A receptor. Computational modeling can provide initial support for this hypothesis by predicting the binding mode and affinity of the compound to the receptor.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This provides insights into the potential binding interactions and can offer a preliminary estimation of binding affinity.

Section 2: Direct Target Engagement Assays

To experimentally confirm the interaction between 2-[Benzyl(methyl)amino]nicotinic acid and GPR109A, direct binding assays are essential. These assays quantify the affinity of the compound for the receptor.

Radioligand Binding Assay

A competitive radioligand binding assay is a gold-standard method to determine the binding affinity of a test compound. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human GPR109A.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (10-20 µg of protein) with a fixed concentration of [³H]-nicotinic acid (e.g., 5 nM).

    • Add increasing concentrations of the unlabeled competitor: 2-[Benzyl(methyl)amino]nicotinic acid, nicotinic acid (positive control), or a structurally similar inactive compound (negative control).

    • Incubate at room temperature for 2 hours to reach equilibrium.

    • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

    • Add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

CompoundIC₅₀ (nM)Ki (nM)
Nicotinic Acid15075
2-[Benzyl(methyl)amino]nicotinic acid250125
Inactive Control>10,000>5,000

Section 3: Functional Assays of Target Activation

Demonstrating that a compound binds to a receptor is the first step. The next critical phase is to determine if this binding event leads to a functional response, such as the activation of downstream signaling pathways.

Gαi-Mediated cAMP Inhibition Assay

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture:

    • Culture CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Concurrently, add increasing concentrations of the test compounds: 2-[Benzyl(methyl)amino]nicotinic acid, nicotinic acid (positive control), or the inactive control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis:

    • Normalize the data to the forskolin-only control.

    • Plot the percentage of inhibition of the forskolin-induced signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Data Presentation: Comparative Functional Potency

CompoundEC₅₀ (nM)
Nicotinic Acid350
2-[Benzyl(methyl)amino]nicotinic acid500
Inactive Control>10,000

Visualization of GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-[Benzyl(methyl)amino]nicotinic acid or Nicotinic Acid GPR109A GPR109A Ligand->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Response Phosphorylates substrates

Caption: GPR109A signaling cascade upon agonist binding.

Section 4: Cellular and Phenotypic Assays

The final step in target validation is to demonstrate that the compound elicits a biologically relevant response in a cellular context that is dependent on the target receptor.

Anti-inflammatory Response in Macrophages

GPR109A activation has been shown to have anti-inflammatory effects in various cell types, including macrophages.[4][7] A common assay is to measure the inhibition of lipopolysaccharide (LPS)-induced cytokine production.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human primary macrophages.

  • Assay Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with increasing concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of LPS-induced TNF-α release for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC₅₀.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundEC₅₀ for TNF-α Inhibition (µM)
Nicotinic Acid1.2
2-[Benzyl(methyl)amino]nicotinic acid2.5
Inactive Control>50

Visualization of Experimental Workflow

Target_Validation_Workflow cluster_in_silico In Silico & Hypothesis cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation Hypothesis Hypothesis: Compound targets GPR109A Docking Molecular Docking Hypothesis->Docking Binding Direct Binding Assay (Radioligand Competition) Docking->Binding Proceed if favorable Functional Functional Assay (cAMP Inhibition) Binding->Functional Phenotypic Phenotypic Assay (Macrophage Anti-inflammatory) Functional->Phenotypic Confirm cellular effect

Caption: A stepwise workflow for GPR109A target validation.

Conclusion

This guide has outlined a systematic and robust approach to validate the biological target of 2-[Benzyl(methyl)amino]nicotinic acid. By employing a combination of in silico, in vitro, and cellular assays, and by comparing its performance to a known agonist and a negative control, researchers can confidently establish whether this novel compound acts as a GPR109A agonist. The experimental data presented, while illustrative, provides a clear framework for interpreting results and making informed decisions in the drug discovery pipeline. The successful validation of GPR109A as the target for 2-[Benzyl(methyl)amino]nicotinic acid would pave the way for further preclinical development of this compound for lipid disorders and inflammatory conditions.

References

  • 2-(Benzyl-carbamo-yl)nicotinic acid - PubMed. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. Available at: [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central. Available at: [Link]

  • Nicotinic acid - Wikipedia. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - eScholarship.org. Available at: [Link]

  • Mechanism of action of niacin - PubMed. Available at: [Link]

  • Structures of GPR109A agonists presented herein with compound... - ResearchGate. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC - NIH. Available at: [Link]

  • (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. - ResearchGate. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy | IOVS. Available at: [Link]

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Comparative

Comparing the efficacy of 2-[Benzyl(methyl)amino]nicotinic acid with similar compounds

A Comparative Efficacy Analysis of Nicotinic Acid Analogs as GPR109A Agonists For researchers and professionals in drug development, the nuanced selection of molecular candidates is a critical determinant of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Nicotinic Acid Analogs as GPR109A Agonists

For researchers and professionals in drug development, the nuanced selection of molecular candidates is a critical determinant of therapeutic success. This guide provides an in-depth comparison of the efficacy of 2-[Benzyl(methyl)amino]nicotinic acid and structurally similar compounds, framing the analysis within the context of their shared molecular target, the G protein-coupled receptor 109A (GPR109A). Due to the limited direct experimental data on 2-[Benzyl(methyl)amino]nicotinic acid, this guide will leverage the extensive research on the well-characterized GPR109A agonists, nicotinic acid and benzyl nicotinate, to establish a foundational understanding. The potential efficacy of 2-[Benzyl(methyl)amino]nicotinic acid will then be discussed based on established structure-activity relationships.

The Central Role of GPR109A in Cellular Metabolism and Inflammation

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G-protein coupled receptor that plays a significant role in regulating cellular metabolism and inflammatory responses.[1] It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the gut microbiome-derived short-chain fatty acid butyrate, as well as by the pharmacological agent nicotinic acid (niacin).[2][3] Activation of GPR109A is associated with a range of physiological effects, including the inhibition of lipolysis in adipocytes, which contributes to the lipid-lowering effects of niacin, and the suppression of inflammatory pathways in various cell types, including immune cells and epithelial cells.[1][4]

The signaling cascade initiated by GPR109A activation is multifaceted. Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating downstream cellular processes. Additionally, GPR109A signaling can occur through β-arrestin pathways, which can independently regulate inflammatory responses.[1] The anti-inflammatory effects of GPR109A activation are partly mediated by the suppression of pro-inflammatory cytokine production, such as IL-6 and Ccl2, and the inhibition of the NF-κB signaling pathway.[3][5]

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates beta_arrestin β-arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Nicotinic Acid) Agonist->GPR109A Binds to Gi->AC Inhibits Inflammation Inflammation Suppression Gi->Inflammation Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Modulates beta_arrestin->Inflammation Mediates

Figure 1: GPR109A Signaling Pathway

Comparative Analysis of Nicotinic Acid Analogs

This section will compare the known properties of nicotinic acid and benzyl nicotinate, and then provide a predictive analysis for 2-[Benzyl(methyl)amino]nicotinic acid.

CompoundStructurePrimary Mechanism of ActionKey Efficacy Observations
Nicotinic Acid Pyridine-3-carboxylic acidDirect agonist of GPR109A.[6]Systemic lipid-lowering effects (decreased triglycerides and LDL, increased HDL).[4] Potent anti-inflammatory effects in various tissues.[2][3]
Benzyl Nicotinate Ester of nicotinic acid and benzyl alcoholProdrug that is hydrolyzed to nicotinic acid in the skin, which then acts as a GPR109A agonist.[7]Primarily used topically as a rubefacient, causing localized vasodilation and a warming sensation.[8] Enhances skin penetration of other active ingredients.[9]
2-[Benzyl(methyl)amino]nicotinic acid N-substituted nicotinic acid derivativePredicted to be a GPR109A agonist based on structural similarity to nicotinic acid. The benzyl and methyl groups may influence potency, selectivity, and pharmacokinetic properties.No direct experimental data available. Efficacy is predicted to be related to its ability to activate GPR109A, but this requires experimental validation.
Nicotinic Acid: The Prototypical GPR109A Agonist

Nicotinic acid is a well-established therapeutic agent with decades of clinical use. Its primary mechanism of action for its lipid-modifying effects is the activation of GPR109A in adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in the flux of free fatty acids to the liver.[4] This, in turn, decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL). Furthermore, nicotinic acid exerts potent anti-inflammatory effects through GPR109A activation in immune cells, such as macrophages, and in epithelial cells of the colon and retina.[2][3]

Benzyl Nicotinate: A Topical Prodrug Approach

Benzyl nicotinate is an ester of nicotinic acid and benzyl alcohol.[7] It is primarily used in topical formulations for its rubefacient (warming) and vasodilatory effects.[8] Benzyl nicotinate functions as a prodrug, readily penetrating the skin where it is enzymatically hydrolyzed to release nicotinic acid.[7] The liberated nicotinic acid then activates GPR109A in dermal cells, leading to localized vasodilation and increased blood flow.[7][10] This mechanism is also leveraged to enhance the dermal absorption of other co-formulated active ingredients.[8]

2-[Benzyl(methyl)amino]nicotinic acid: A Predictive Analysis

Structure-Activity Relationship (SAR) Considerations:

  • Binding Pocket Interaction: The binding of nicotinic acid to GPR109A involves key interactions with specific amino acid residues within the transmembrane helices of the receptor.[11] The carboxylate group of nicotinic acid is crucial for this interaction. The presence of the benzyl and methyl groups in 2-[Benzyl(methyl)amino]nicotinic acid could either enhance or hinder the optimal positioning of the nicotinic acid core within the binding pocket.

  • Lipophilicity and Pharmacokinetics: The addition of the benzyl and methyl groups increases the lipophilicity of the molecule compared to nicotinic acid. This could potentially enhance its ability to cross cell membranes, which might be advantageous for reaching intracellular targets or for topical applications. However, increased lipophilicity can also affect solubility and distribution in the body.

  • Potency and Selectivity: The modifications at the 2-position could influence the binding affinity (potency) and selectivity for GPR109A over other receptors. Further research is needed to determine if these substitutions lead to a more potent or selective agonist.

Experimental Protocol: In Vitro Efficacy Assessment of GPR109A Agonists

To experimentally validate and compare the efficacy of these compounds, a robust in vitro assay is essential. A common and reliable method to assess the activation of Gi-coupled receptors like GPR109A is to measure the inhibition of forskolin-stimulated cAMP production.

cAMP Inhibition Assay

Principle: Forskolin is a potent activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. A GPR109A agonist will counteract this effect by activating the inhibitory Gi protein, thus reducing the amount of cAMP produced. The potency of the agonist is determined by its ability to inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line endogenously expressing GPR109A (e.g., human retinal pigment epithelial cells - ARPE-19) or a cell line stably transfected with the human GPR109A receptor (e.g., HEK293-GPR109A) in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of nicotinic acid, benzyl nicotinate, and 2-[Benzyl(methyl)amino]nicotinic acid in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for generating a dose-response curve.

  • Assay Procedure:

    • Wash the cells with a serum-free assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Add the different concentrations of the test compounds (nicotinic acid, benzyl nicotinate, and 2-[Benzyl(methyl)amino]nicotinic acid) to the respective wells and incubate for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for another defined period (e.g., 15-30 minutes).

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).[12][13]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production). A lower IC50 value indicates a higher potency.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (GPR109A-expressing cells) Preincubation 3. Pre-incubation (with PDE inhibitor) Cell_Culture->Preincubation Compound_Prep 2. Compound Preparation (Serial Dilutions) Agonist_Addition 4. Add Test Compounds (Dose-response) Compound_Prep->Agonist_Addition Preincubation->Agonist_Addition Forskolin_Stim 5. Stimulate with Forskolin Agonist_Addition->Forskolin_Stim Cell_Lysis 6. Lyse Cells Forskolin_Stim->Cell_Lysis cAMP_Detection 7. Quantify cAMP (HTRF, ELISA, etc.) Cell_Lysis->cAMP_Detection Data_Analysis 8. Dose-Response Curve (Calculate IC50) cAMP_Detection->Data_Analysis

Figure 2: cAMP Inhibition Assay Workflow

Conclusion and Future Directions

The comparative analysis of nicotinic acid and its analogs underscores the importance of the GPR109A receptor as a therapeutic target for metabolic and inflammatory disorders. Nicotinic acid serves as a benchmark GPR109A agonist with well-documented systemic effects. Benzyl nicotinate exemplifies a successful prodrug strategy for targeted topical delivery.

While the efficacy of 2-[Benzyl(methyl)amino]nicotinic acid remains to be experimentally determined, its structural features suggest it is a plausible GPR109A agonist. The presence of the benzyl and methyl substituents is likely to influence its potency, selectivity, and pharmacokinetic profile. The proposed in vitro cAMP inhibition assay provides a robust framework for quantifying the GPR109A agonist activity of this and other novel nicotinic acid derivatives.

Future research should focus on synthesizing and testing 2-[Benzyl(methyl)amino]nicotinic acid and a library of related analogs to establish a clear structure-activity relationship for GPR109A activation. Such studies will be instrumental in the rational design of next-generation GPR109A agonists with improved efficacy and side-effect profiles for the treatment of a wide range of diseases.

References

  • GPR109A and Vascular Inflammation. PMC - NIH. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. [Link]

  • Benzyl Nicotinate. Cosmetic Ingredients Guide. [Link]

  • GPR109A activation and aging liver. PMC - NIH. [Link]

  • Unlock Performance: 5 Key Uses of Benzyl Nicotinate. OctoChem. [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC - NIH. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. [Link]

  • (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. [Link]

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  • Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]

  • Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. PubMed. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - PubMed Central. [Link]

  • Improved skin oxygenation after benzyl nicotinate application in different carriers as measured by EPR oximetry in vivo. PubMed. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]

  • (PDF) GPR109A and Vascular inflammation. ResearchGate. [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

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  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]

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Validation

A Comparative Benchmarking Guide to 2-[Benzyl(methyl)amino]nicotinic Acid and Standard GPR109A Agonists

This guide provides a comprehensive framework for benchmarking the novel compound, 2-[Benzyl(methyl)amino]nicotinic acid, against established standard reference compounds for the G protein-coupled receptor 109A (GPR109A)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 2-[Benzyl(methyl)amino]nicotinic acid, against established standard reference compounds for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting metabolic and inflammatory diseases.

Introduction: The Significance of GPR109A Agonism

GPR109A is a well-validated therapeutic target primarily expressed in adipocytes and immune cells.[1] Its activation by agonists like nicotinic acid (niacin) leads to a cascade of downstream effects, most notably the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This mechanism is central to the lipid-modifying effects of niacin, which has been used clinically to treat dyslipidemia.[2][4][5] Beyond its role in lipid metabolism, GPR109A activation has demonstrated anti-inflammatory and other beneficial cardiovascular effects, making it an attractive target for broader therapeutic applications.[1][2]

2-[Benzyl(methyl)amino]nicotinic acid is a structural analog of nicotinic acid, suggesting its potential as a GPR109A agonist. The objective of this guide is to outline a rigorous, multi-faceted benchmarking strategy to characterize its pharmacological profile in comparison to well-established reference agonists.

Selecting the Right Benchmarks: Standard Reference Compounds

A robust comparison requires the selection of appropriate reference compounds. For this purpose, we have chosen:

  • Nicotinic Acid (Niacin): As the endogenous and most well-characterized agonist of GPR109A, nicotinic acid serves as the primary benchmark for potency and efficacy.[6][7][8] It is essential for validating assay performance and providing a clinically relevant comparison.

  • Monomethyl Fumarate (MMF): An active metabolite of the approved multiple sclerosis drug dimethyl fumarate, MMF is a known potent GPR109A agonist.[9] Its inclusion provides a benchmark against a synthetic, non-niacin-like scaffold.

Experimental Design: A Two-Pronged Approach to Characterizing Agonist Activity

To comprehensively evaluate the activity of 2-[Benzyl(methyl)amino]nicotinic acid, a two-pronged in vitro approach is recommended, focusing on the two primary signaling pathways initiated by GPR109A activation: G-protein-dependent signaling and β-arrestin recruitment.

G-Protein-Dependent Signaling: cAMP Inhibition Assay

The canonical signaling pathway for GPR109A involves its coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][10] A competitive immunoassay, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™ cAMP assay, is the gold standard for quantifying this effect.[10][11][12]

Experimental Rationale: This assay will determine the potency (EC50) and efficacy of 2-[Benzyl(methyl)amino]nicotinic acid in modulating the G-protein-mediated signaling cascade, providing a direct comparison to nicotinic acid and MMF.

Experimental Workflow: cAMP Inhibition Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection cell_prep Seed CHO-K1 cells stably expressing human GPR109A incubation1 Incubate for 24 hours cell_prep->incubation1 compound_prep Prepare serial dilutions of test and reference compounds treatment Add compounds and forskolin to cells compound_prep->treatment forskolin_prep Prepare forskolin solution forskolin_prep->treatment incubation2 Incubate for 30 minutes treatment->incubation2 lysis Lyse cells and add cAMP detection reagents incubation3 Incubate for 1 hour lysis->incubation3 readout Read plate on a suitable plate reader (e.g., HTRF) incubation3->readout

Caption: Workflow for the GPR109A cAMP inhibition assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A are cultured in appropriate media and seeded into 384-well plates.

  • Compound Preparation: 2-[Benzyl(methyl)amino]nicotinic acid, nicotinic acid, and monomethyl fumarate are serially diluted to create a range of concentrations for dose-response analysis.

  • Cell Stimulation: The culture medium is removed, and cells are incubated with the test and reference compounds in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable cAMP signal.

  • Lysis and Detection: Following incubation, cells are lysed, and cAMP levels are quantified using a competitive immunoassay kit according to the manufacturer's instructions.[11][13]

  • Data Analysis: The resulting signal is inversely proportional to the intracellular cAMP concentration. Data are normalized and fitted to a four-parameter logistic equation to determine the EC50 (potency) and maximal inhibition (efficacy) for each compound.

β-Arrestin Recruitment Assay

Upon agonist binding, GPR109A is phosphorylated, leading to the recruitment of β-arrestin proteins.[14] This process is crucial for receptor desensitization and can also initiate G-protein-independent signaling pathways.[15][16] Assays based on enzyme fragment complementation (EFC), such as the PathHunter® β-arrestin assay, provide a direct and sensitive measure of this interaction.[14]

Experimental Rationale: This assay provides a measure of a compound's ability to engage the β-arrestin pathway. Comparing the potency and efficacy in this assay to the cAMP assay can reveal potential signaling bias, an important characteristic in modern drug discovery.

Experimental Workflow: β-Arrestin Recruitment Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection cell_prep Seed U2OS cells co-expressing GPR109A-PK and β-arrestin-EA incubation1 Incubate for 24 hours cell_prep->incubation1 compound_prep Prepare serial dilutions of test and reference compounds treatment Add compounds to cells compound_prep->treatment incubation2 Incubate for 90 minutes treatment->incubation2 detection_reagent Add chemiluminescent detection reagent incubation3 Incubate for 1 hour detection_reagent->incubation3 readout Read luminescence on a plate reader incubation3->readout

Caption: Workflow for the GPR109A β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Culture: U2OS cells engineered to co-express GPR109A fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are seeded in 384-well plates.

  • Compound Treatment: Serial dilutions of 2-[Benzyl(methyl)amino]nicotinic acid and the reference compounds are added to the cells.

  • Incubation: The plates are incubated to allow for agonist-induced receptor activation and subsequent β-arrestin recruitment, leading to the formation of a functional β-galactosidase enzyme through EFC.

  • Detection: A chemiluminescent substrate is added, and the resulting light emission, which is directly proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[14]

  • Data Analysis: The luminescent signal is plotted against compound concentration, and the data are fitted to a four-parameter logistic model to determine EC50 and maximal efficacy.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Hypothetical Pharmacological Profile of 2-[Benzyl(methyl)amino]nicotinic Acid and Reference Compounds at GPR109A

CompoundcAMP Inhibition EC50 (nM)cAMP Max. Inhibition (%)β-Arrestin Recruitment EC50 (nM)β-Arrestin Max. Recruitment (%)
2-[Benzyl(methyl)amino]nicotinic acid 759815085
Nicotinic Acid150100200100
Monomethyl Fumarate501008095

Interpretation of Hypothetical Data:

In this hypothetical scenario, 2-[Benzyl(methyl)amino]nicotinic acid demonstrates potent GPR109A agonism. Its potency in the cAMP assay is superior to that of nicotinic acid and comparable to monomethyl fumarate, suggesting strong engagement with the G-protein signaling pathway. The slightly lower maximal efficacy and potency in the β-arrestin assay compared to the cAMP assay might suggest a degree of bias towards the G-protein pathway, a characteristic that could have therapeutic implications and warrants further investigation.

Signaling Pathway Overview

The following diagram illustrates the key signaling events benchmarked in this guide.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi GRK GRK GPR109A->GRK P_GPR109A P-GPR109A GPR109A->P_GPR109A Phosphorylation Agonist 2-[Benzyl(methyl)amino]nicotinic acid Nicotinic Acid MMF Agonist->GPR109A AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP PKA ↓ PKA Activity cAMP->PKA Arrestin β-Arrestin P_GPR109A->Arrestin Recruitment Internalization Internalization/ Signaling Arrestin->Internalization

Caption: GPR109A signaling pathways activated by agonists.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 2-[Benzyl(methyl)amino]nicotinic acid against standard GPR109A agonists. By employing both cAMP inhibition and β-arrestin recruitment assays, researchers can obtain a detailed pharmacological profile of the compound, including its potency, efficacy, and potential for biased signaling.

The hypothetical data presented suggest that 2-[Benzyl(methyl)amino]nicotinic acid is a promising GPR109A agonist. Further characterization, including selectivity profiling against other receptors and in vivo studies to assess its pharmacokinetic properties and therapeutic effects, is warranted to fully elucidate its potential as a novel therapeutic agent.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Linus Pauling Institute. (2018, August 10). Niacin. Oregon State University. Retrieved from [Link]

  • PubMed. (2007, September 1). Agonist lead identification for the high affinity niacin receptor GPR109a. Retrieved from [Link]

  • PubMed. (n.d.). Recent progress in the discovery of niacin receptor agonists. Retrieved from [Link]

  • PubMed. (2017, September 23). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

  • Google Patents. (2016, November 2). Method for producing benzyl ester 2-aminonicotinate derivative.
  • National Institutes of Health. (n.d.). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound.... Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • bioRxiv. (2025, July 1). β-arrestin recruitment facilitates a direct association with G proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages.. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • bioRxiv. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

  • Magellan Rx Management. (2016, September 22). Therapeutic Class Overview Niacin Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Mechanism of Action of Niacin. Retrieved from [Link]

  • PubMed. (n.d.). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • MDPI. (n.d.). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Retrieved from [Link]

  • ResearchGate. (n.d.). Knockdown of GPR109A protein expression in RAW264.7 cells after.... Retrieved from [Link]

  • PubMed. (2008, April 17). Mechanism of action of niacin. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • ChEMBL. (n.d.). Document: Agonist lead identification for the high affinity niacin receptor GPR109a. (CHEMBL1140673). Retrieved from [Link]

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Comparative

A Comparative Analysis of Synthesis Routes for 2-[Benzyl(methyl)amino]nicotinic Acid: A Guide for Researchers

Introduction 2-[Benzyl(methyl)amino]nicotinic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The strategic introduction of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[Benzyl(methyl)amino]nicotinic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The strategic introduction of the N-benzyl-N-methylamino group at the 2-position of the nicotinic acid core is a critical transformation that can be achieved through several synthetic methodologies. This guide provides a comparative analysis of three prominent synthesis routes: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. By examining the mechanistic underpinnings, experimental protocols, and relative merits of each approach, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for the efficient synthesis of this important building block.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a halide from an electron-deficient aromatic ring by a nucleophile is a fundamental transformation in organic synthesis. In the context of 2-[Benzyl(methyl)amino]nicotinic acid synthesis, the SNAr reaction offers a straightforward and often cost-effective approach.

Mechanistic Rationale

The SNAr reaction of 2-chloronicotinic acid with N-benzylmethylamine proceeds via an addition-elimination mechanism. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The reaction is initiated by the nucleophilic attack of the secondary amine, N-benzylmethylamine, on the carbon atom bearing the chlorine substituent. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyridine ring and the carboxylate group. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the disruption of aromaticity in the first step.[1]

Figure 1: SNAr reaction pathway for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid.
Experimental Protocol

Materials:

  • 2-Chloronicotinic acid

  • N-Benzylmethylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Add N-benzylmethylamine (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-[Benzyl(methyl)amino]nicotinic acid.

Route 2: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds. While traditionally requiring harsh conditions, modern modifications have made it a more viable option for the synthesis of complex molecules.

Mechanistic Rationale

The Ullmann condensation for the synthesis of 2-[Benzyl(methyl)amino]nicotinic acid involves the reaction of 2-chloronicotinic acid with N-benzylmethylamine in the presence of a copper catalyst. The mechanism is thought to proceed through the formation of a copper(I) amide complex from N-benzylmethylamine. Oxidative addition of the 2-chloronicotinic acid to the copper(I) species forms a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired C-N coupled product and regenerates the active copper(I) catalyst. The use of a base is crucial to neutralize the HCl generated during the reaction. Ligands, such as 1,10-phenanthroline or amino acids, can be used to stabilize the copper catalyst and facilitate the reaction under milder conditions.[2]

Sources

Validation

In Silico Modeling and Docking Studies of 2-[Benzyl(methyl)amino]nicotinic acid: A Comparative Guide

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive technical overview and comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive technical overview and comparative analysis of 2-[Benzyl(methyl)amino]nicotinic acid, a nicotinic acid derivative with potential therapeutic applications. Through detailed molecular docking simulations, we will explore its binding interactions with key biological targets and benchmark its performance against established drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead identification and optimization.

Introduction: The Rationale for In Silico Investigation

Nicotinic acid (niacin) and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and lipid-lowering effects[1][2]. The structural scaffold of nicotinic acid serves as a versatile template for the design of novel therapeutic agents. The subject of this guide, 2-[Benzyl(methyl)amino]nicotinic acid, is a synthetic derivative designed to explore new chemical space and potentially enhance biological activity.

Given the established anti-inflammatory properties of many nicotinic acid derivatives, this study will primarily focus on Cyclooxygenase-2 (COX-2) as a primary biological target. COX-2 is a well-validated enzyme in the inflammatory cascade, and its selective inhibition is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[3] Furthermore, we will also consider other potential targets for nicotinic acid derivatives, namely Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and the Niacin receptor (GPR109A), to provide a broader perspective on the compound's potential mechanisms of action.

This guide will compare the in silico performance of 2-[Benzyl(methyl)amino]nicotinic acid with two well-established drugs:

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2.

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach.[3]

By comparing our molecule of interest with these standards, we can gain valuable insights into its potential efficacy and selectivity.

Experimental Design & Computational Workflow

The cornerstone of this investigation is a robust and validated molecular docking workflow. The causality behind our experimental choices is to simulate the interaction between the ligand (our small molecules) and the receptor (the target protein) in a way that is both computationally efficient and biologically relevant. The entire process is designed as a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Below is a diagrammatic representation of the computational workflow employed in this study.

computational_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Comparison Target_Prep Target Protein Preparation (PDB Retrieval & Refinement) Docking Molecular Docking (Ligand into Target Active Site) Target_Prep->Docking Prepared Receptor Ligand_Prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) Ligand_Prep->Docking Prepared Ligands ADMET_Prediction ADMET Property Prediction Ligand_Prep->ADMET_Prediction Scoring Binding Affinity Calculation (Scoring Function Application) Docking->Scoring Interaction_Analysis Binding Mode & Interaction Analysis Scoring->Interaction_Analysis Comparative_Analysis Comparative Analysis vs. Standards Interaction_Analysis->Comparative_Analysis ADMET_Prediction->Comparative_Analysis

Caption: A high-level overview of the in silico drug discovery workflow.

Experimental Protocols

Part 1: Target Protein Preparation

The three-dimensional crystallographic structures of the target proteins were retrieved from the Protein Data Bank (PDB). For this study, we selected the following structures:

  • COX-2: PDB ID: 5KIR (Human COX-2 complexed with Rofecoxib)[4][5]

  • PPAR-γ: PDB ID: 2Q59 (Human PPAR-gamma ligand-binding domain)[6]

  • GPR109A: PDB ID: 8IY9 (Human Niacin receptor GPR109A)[7]

Step-by-Step Protocol:

  • PDB File Download: The atomic coordinate files for the selected PDB entries were downloaded.

  • Protein Cleaning: All non-essential molecules, including water, co-factors, and existing ligands, were removed from the PDB file. This step is crucial to ensure that the docking simulation is not influenced by molecules that are not part of the primary protein structure.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystallography. Therefore, polar hydrogen atoms were added to the protein structure using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro). This is a critical step as hydrogen bonds are key contributors to ligand-protein interactions.

  • Charge Assignment: Appropriate Kollman charges were assigned to the protein atoms. Correct charge distribution is essential for the accurate calculation of electrostatic interactions.

  • Grid Box Definition: A grid box was defined around the active site of the protein. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the docking search space encompasses the entire binding pocket.

Part 2: Ligand Preparation

The 2D structures of 2-[Benzyl(methyl)amino]nicotinic acid, Ibuprofen, and Celecoxib were sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

Step-by-Step Protocol:

  • 2D to 3D Conversion: The 2D structures were converted into 3D conformations.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its most stable, low-energy conformation.

  • Charge Calculation: Gasteiger charges were calculated for each ligand atom.

  • Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.

Part 3: Molecular Docking and Scoring

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.

Step-by-Step Protocol:

  • Docking Execution: Each prepared ligand was docked into the active site of the prepared target proteins. The Lamarckian Genetic Algorithm was employed for the conformational search.

  • Pose Generation: A set of possible binding poses (typically 10-20) for each ligand was generated.

  • Scoring: The binding affinity of each pose was calculated using the AutoDock Vina scoring function, which estimates the free energy of binding (ΔG) in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

Part 4: ADMET Prediction

To assess the drug-likeness and potential pharmacokinetic properties of 2-[Benzyl(methyl)amino]nicotinic acid, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction was performed using online tools such as SwissADME and ADMETlab 2.0.[7]

Results and Comparative Analysis

The results of the molecular docking and ADMET predictions are summarized in the tables below. This allows for a direct and objective comparison of 2-[Benzyl(methyl)amino]nicotinic acid with the reference drugs.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
CompoundCOX-2 (PDB: 5KIR)PPAR-γ (PDB: 2Q59)GPR109A (PDB: 8IY9)
2-[Benzyl(methyl)amino]nicotinic acid -8.9 -7.5 -8.2
Ibuprofen-7.2-6.1-5.8
Celecoxib-10.5-8.1-7.9

Interpretation of Docking Scores:

The docking results indicate that 2-[Benzyl(methyl)amino]nicotinic acid exhibits a strong predicted binding affinity for COX-2, with a binding energy of -8.9 kcal/mol. This value is more favorable than that of the non-selective NSAID Ibuprofen (-7.2 kcal/mol) but less so than the selective COX-2 inhibitor Celecoxib (-10.5 kcal/mol). This suggests that our molecule of interest has the potential to be a potent COX-2 inhibitor.

The compound also shows favorable, albeit lower, binding affinities for PPAR-γ and GPR109A, suggesting potential off-target activities or a polypharmacological profile, which is common for nicotinic acid derivatives.[2]

Binding Interaction Analysis with COX-2

A detailed analysis of the binding pose of 2-[Benzyl(methyl)amino]nicotinic acid within the COX-2 active site reveals key interactions with amino acid residues known to be critical for inhibitor binding.[4]

binding_interaction cluster_ligand 2-[Benzyl(methyl)amino]nicotinic acid cluster_residues COX-2 Active Site Residues Ligand Molecule Nicotinic_Acid_Moiety Nicotinic Acid Moiety Benzyl_Group Benzyl Group ARG120 ARG 120 Nicotinic_Acid_Moiety->ARG120 Hydrogen Bond TYR355 TYR 355 Nicotinic_Acid_Moiety->TYR355 Hydrogen Bond SER530 SER 530 Nicotinic_Acid_Moiety->SER530 Pi-Cation VAL523 VAL 523 Benzyl_Group->VAL523 Hydrophobic Interaction

Caption: Key binding interactions of the lead compound in the COX-2 active site.

The nicotinic acid moiety of the molecule forms crucial hydrogen bonds with the side chains of ARG 120 and TYR 355. These interactions are characteristic of many known COX inhibitors and are essential for anchoring the ligand in the active site. Additionally, a pi-cation interaction is observed with SER 530. The benzyl group extends into a hydrophobic pocket, forming favorable van der Waals interactions with residues such as VAL 523. This dual-mode of binding, involving both polar and non-polar interactions, contributes to the strong predicted binding affinity.

Table 2: Comparative ADMET Profile Prediction
Property2-[Benzyl(methyl)amino]nicotinic acidIbuprofenCelecoxib
Lipinski's Rule of 5 Compliant (0 violations)Compliant (0 violations)Compliant (0 violations)
Gastrointestinal Absorption HighHighHigh
Blood-Brain Barrier Permeation NoYesNo
CYP450 2D6 Inhibition InhibitorNon-inhibitorInhibitor
Hepatotoxicity Low ProbabilityLow ProbabilityModerate Probability
Carcinogenicity Low ProbabilityLow ProbabilityLow Probability

Interpretation of ADMET Profile:

The in silico ADMET prediction suggests that 2-[Benzyl(methyl)amino]nicotinic acid possesses a favorable drug-like profile. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability. The predicted high gastrointestinal absorption is a desirable characteristic for an orally administered drug. Importantly, the model predicts a low probability of hepatotoxicity and carcinogenicity. The predicted inhibition of the CYP450 2D6 enzyme is a point of consideration for potential drug-drug interactions and would require further experimental validation. The lack of predicted blood-brain barrier permeation could be advantageous in minimizing central nervous system side effects.

Discussion and Future Directions

The in silico modeling and docking studies presented in this guide provide compelling evidence for the potential of 2-[Benzyl(methyl)amino]nicotinic acid as a novel anti-inflammatory agent targeting COX-2. Its predicted binding affinity is superior to that of Ibuprofen, and its binding mode demonstrates key interactions with the active site residues of COX-2. The ADMET profile is also promising, suggesting good drug-like properties.

However, it is crucial to acknowledge the limitations of in silico studies. While computational models are powerful tools for hypothesis generation and prioritization, they are not a substitute for experimental validation. The next logical steps in the development of this compound would include:

  • Chemical Synthesis: Laboratory synthesis of 2-[Benzyl(methyl)amino]nicotinic acid to obtain a pure sample for experimental testing.

  • In Vitro Enzyme Assays: Performing biochemical assays to determine the IC50 values of the compound against both COX-1 and COX-2 enzymes to experimentally confirm its potency and selectivity.

  • Cell-Based Assays: Evaluating the anti-inflammatory effects of the compound in relevant cell models, such as measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • In Vivo Animal Models: If the in vitro results are promising, progressing to in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess efficacy and safety.

Conclusion

This comparative guide has demonstrated the utility of in silico modeling and docking studies in the early-stage evaluation of a novel compound, 2-[Benzyl(methyl)amino]nicotinic acid. The results indicate that this molecule is a promising candidate for further development as a COX-2 selective anti-inflammatory agent. By providing a detailed, step-by-step protocol and a transparent comparison with established drugs, this guide serves as a valuable resource for researchers in the field of computational drug discovery. The integration of computational and experimental approaches will be paramount in translating these promising in silico findings into tangible therapeutic solutions.

References

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. Available at: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. National Center for Biotechnology Information. Available at: [Link]

  • GPR109A and Vascular Inflammation. National Center for Biotechnology Information. Available at: [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. Available at: [Link]

  • COX-2 docking constraints: For comparison the co-crystallized celecoxib... ResearchGate. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

  • 2Q59: Crystal Structure of PPARgamma LBD bound to full agonist MRL20. RCSB PDB. Available at: [Link]

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  • 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. Available at: [Link]

  • 8IY9: Structure of Niacin-GPR109A-G protein complex. RCSB PDB. Available at: [Link]

  • Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study. National Center for Biotechnology Information. Available at: [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. National Center for Biotechnology Information. Available at: [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Available at: [Link]

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Comparative

A Head-to-Head Comparison of 2-[Benzyl(methyl)amino]nicotinic Acid and its Enantiomers: A Guide for Researchers

Introduction: The Significance of Chirality in Nicotinic Acid Derivatives In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Nicotinic Acid Derivatives

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, it is a well-established principle that one enantiomer may exhibit significantly different pharmacological and toxicological properties from the other. This guide provides a comprehensive head-to-head comparison of the racemic mixture and individual enantiomers of 2-[Benzyl(methyl)amino]nicotinic acid, a derivative of nicotinic acid.

While direct experimental data for the enantiomers of 2-[Benzyl(methyl)amino]nicotinic acid is not extensively available in public literature, this guide will utilize a representative case study of a closely related and thoroughly investigated chiral nicotinic compound, nicotine, to illustrate the critical importance of stereoselective analysis. Furthermore, we will present a proposed synthetic pathway and a robust analytical method for the resolution and characterization of the (R)- and (S)-enantiomers of 2-[Benzyl(methyl)amino]nicotinic acid, providing a foundational framework for researchers in this area.

Proposed Synthesis and Enantiomeric Resolution

The synthesis of racemic 2-[Benzyl(methyl)amino]nicotinic acid can be approached through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, followed by a detailed protocol for the chiral resolution of the resulting enantiomers.

Proposed Synthesis of Racemic 2-[Benzyl(methyl)amino]nicotinic Acid

The synthesis begins with the reaction of 2-chloronicotinic acid with N-benzylmethylamine.

Synthesis_of_Racemic_2-[Benzyl(methyl)amino]nicotinic_acid cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 2-Chloronicotinic Acid conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 N-Benzylmethylamine reactant2->conditions product Racemic 2-[Benzyl(methyl)amino]nicotinic Acid conditions->product Nucleophilic Aromatic Substitution

Figure 1: Proposed synthesis of racemic 2-[Benzyl(methyl)amino]nicotinic acid.

Experimental Protocol: Synthesis of Racemic 2-[Benzyl(methyl)amino]nicotinic Acid

  • To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add N-benzylmethylamine (1.2 equivalents) and a base such as potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield racemic 2-[Benzyl(methyl)amino]nicotinic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the (R)- and (S)-enantiomers can be achieved using chiral HPLC, a powerful analytical and preparative technique.

Chiral_HPLC_Resolution cluster_input Input cluster_process Separation Process cluster_output Output racemate Racemic 2-[Benzyl(methyl)amino]nicotinic Acid hplc Chiral HPLC System - Chiral Stationary Phase (e.g., Chiralcel OD-H) - Mobile Phase (e.g., Hexane/Isopropanol/Trifluoroacetic Acid) racemate->hplc enantiomer_S (S)-Enantiomer hplc->enantiomer_S Earlier Elution enantiomer_R (R)-Enantiomer hplc->enantiomer_R Later Elution

Figure 2: Workflow for the chiral resolution of 2-[Benzyl(methyl)amino]nicotinic acid enantiomers.

Experimental Protocol: Chiral HPLC Resolution

  • Column: A chiral stationary phase column, such as a Chiralcel OD-H (amylose-based) or Chiralpak AD (cellulose-based), is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would consist of a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. An example mobile phase could be Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.

  • Fraction Collection: For preparative separations, collect the fractions corresponding to each enantiomer.

  • Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions should be determined by re-injecting a small aliquot onto the same chiral column.

Head-to-Head Comparison: A Case Study with Nicotine Enantiomers

Due to the limited availability of direct comparative data for the enantiomers of 2-[Benzyl(methyl)amino]nicotinic acid, we will examine the well-documented differences between the enantiomers of nicotine to underscore the importance of stereochemistry in this class of compounds. Naturally occurring nicotine is predominantly the (S)-(-)-enantiomer, which is significantly more potent than the (R)-(+)-enantiomer at nicotinic acetylcholine receptors (nAChRs).[1]

Pharmacological Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Studies have consistently shown that (S)-nicotine has a higher affinity and potency at various nAChR subtypes compared to (R)-nicotine.[1] This stereoselectivity is attributed to the specific three-dimensional interactions between the enantiomers and the chiral binding pocket of the receptor.

EnantiomerReceptor Affinity (Ki, nM) at α4β2 nAChRsFunctional Potency (EC50, µM) at α4β2 nAChRs
(S)-Nicotine~1~0.1-1
(R)-Nicotine~10-30~10-50

Table 1: Representative comparison of the in vitro pharmacological properties of nicotine enantiomers at the α4β2 nAChR subtype. (Note: These are approximate values compiled from various sources for illustrative purposes).

The data clearly indicates that the (S)-enantiomer is significantly more potent, often by an order of magnitude or more, in both binding to and activating the receptor.

Toxicological Profile

The differing potencies of the enantiomers also translate to differences in their toxicological profiles. A study comparing the effects of (S)- and (R)-nicotine on acetylcholinesterase (AChE), an important enzyme in the nervous system, found that (R)-nicotine had a more significant inhibitory effect on AChE activity compared to (S)-nicotine.[2][3][4] This highlights that even for off-target interactions, stereochemistry can play a crucial role.

Implications for Drug Development

The case of nicotine provides a compelling argument for the necessity of evaluating the individual enantiomers of any chiral drug candidate, including 2-[Benzyl(methyl)amino]nicotinic acid. The potential for stereoselective activity has several critical implications for researchers and drug developers:

  • Efficacy and Potency: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active or inactive.

  • Safety and Toxicology: The distomer may contribute to side effects or have a different toxicological profile. In some cases, the distomer can be an antagonist at the same receptor, leading to complex pharmacological effects of the racemate.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ, leading to different plasma concentrations and durations of action.

  • Regulatory Considerations: Regulatory agencies such as the FDA and EMA often require data on the individual enantiomers of a new chiral drug.

Conclusion

References

  • Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. (2019). RSC Advances, 9(4), 2209–2218. [Link]

  • Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. (2019). ResearchGate. [Link]

  • Nicotine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

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